3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-6-chloroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHPKMPWBFJZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512054 | |
| Record name | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13526-66-4 | |
| Record name | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
This technical guide provides a comprehensive overview of the synthesis of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, a key heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of the imidazo[1,2-b]pyridazine core, followed by regioselective bromination. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to support the replication and optimization of this synthetic route.
Step 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine
The initial step involves the cyclization of 6-amino-3-chloropyridazine with chloroacetaldehyde to form the fused bicyclic system, 6-chloroimidazo[1,2-b]pyridazine. This reaction builds the core structure of the target molecule.
Experimental Protocol:
A detailed procedure for the synthesis of 6-chloroimidazo[1,2-b]pyridazine hydrochloride is outlined below. The reaction involves the condensation of 6-amino-3-chloropyridazine with monochloroacetaldehyde.
To a solution of 6-amino-3-chloropyridazine (1 mole equivalent) in a suitable solvent such as water or ethanol, monochloroacetaldehyde (1.5 to 6 mole equivalents, preferably an aqueous solution of 20-55% w/w) is added. The reaction mixture is then heated to a temperature between 50 and 100°C and stirred for a period of 30 minutes to 10 hours. Upon completion of the reaction, the mixture is concentrated under reduced pressure. The residue is then treated with ethanol for azeotropic dehydration. The precipitated product, 6-chloroimidazo[1,2-b]pyridazine hydrochloride, is collected by filtration, washed with ethanol, and dried under reduced pressure. A yield of approximately 85% has been reported for this procedure.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | 6-amino-3-chloropyridazine | |
| Reagent | Monochloroacetaldehyde | |
| Molar Ratio (Reagent:Starting Material) | 1.5-6 : 1 | |
| Solvent | Water or Ethanol | |
| Reaction Temperature | 50-100 °C | |
| Reaction Time | 30 minutes - 10 hours | |
| Product | 6-chloroimidazo[1,2-b]pyridazine hydrochloride | |
| Reported Yield | ~85% |
Step 2: Bromination of 6-chloroimidazo[1,2-b]pyridazine
The second step is the regioselective bromination of the 6-chloroimidazo[1,2-b]pyridazine intermediate at the 3-position. This is achieved using N-bromosuccinimide (NBS) as the brominating agent.
Experimental Protocol:
The following protocol details the bromination of 6-chloroimidazo[1,2-b]pyridazine to yield the final product, this compound.[1]
In a reaction vessel protected by an inert atmosphere (argon), 478 mg (3.11 mmol) of 6-chloroimidazo[1,2-b]pyridazine is dissolved in 10 mL of chloroform.[1] The solution is then cooled in an ice bath. To this cooled solution, 664 mg (3.73 mmol) of N-bromosuccinimide is added slowly.[1] After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred overnight.[1]
Upon completion of the reaction, water and ethyl acetate are added to the mixture. The organic and aqueous phases are separated by the addition of a saturated sodium bicarbonate solution. The aqueous phase is extracted three times with ethyl acetate. The combined organic phases are then washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate. The solvent is removed by concentration under reduced pressure to afford the target product, this compound, as an amorphous white solid.[1] This product can often be used in subsequent reactions without the need for further chromatographic purification.[1] The structure of the product can be confirmed by 1H-NMR spectroscopy (CDCl3): δ = 7.12 (d, 1H); 7.79 (s, 1H); 7.90 (d, 1H) ppm.[1]
Quantitative Data for Step 2:
| Parameter | Value | Reference |
| Starting Material | 6-chloroimidazo[1,2-b]pyridazine | [1] |
| Reagent | N-bromosuccinimide (NBS) | [1] |
| Molar Ratio (NBS:Starting Material) | 1.2 : 1 | [1] |
| Solvent | Chloroform | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | Overnight | [1] |
| Product | This compound | [1] |
| Appearance | Amorphous white solid | [1] |
Synthesis Workflow
The overall synthetic pathway is depicted in the following diagram, illustrating the two-step process from the starting materials to the final product.
Caption: Synthetic workflow for this compound.
This guide provides a foundational understanding and practical protocols for the synthesis of this compound. The presented data and methodologies are intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
References
An In-depth Technical Guide to the Physicochemical Properties and Biological Context of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-6-chloroimidazo[1,2-b]pyridazine is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its structural features make it a versatile scaffold for the synthesis of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a summary of its synthesis, and an exploration of its potential biological applications, with a focus on its role as a precursor for inhibitors of Adaptor-Associated Kinase 1 (AAK1) and Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1). This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
This compound is a solid, typically appearing as a white to off-white or light yellow crystalline powder at room temperature.[1] It is characterized by the presence of a fused imidazo[1,2-b]pyridazine ring system, substituted with bromine and chlorine atoms, which contribute to its reactivity and utility in synthetic chemistry.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClN₃ | [2][3] |
| Molecular Weight | 232.47 g/mol | [2][3] |
| CAS Number | 13526-66-4 | [1][2][3] |
| Appearance | White to off-white/light yellow solid | [1] |
| Melting Point | 156 °C | ChemicalBook |
| Density | 2.03 g/cm³ | ChemicalBook |
| pKa (Predicted) | 0.73 ± 0.30 | ChemicalBook |
| Solubility | Sparingly soluble in water | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook |
Synthesis and Characterization
General Synthesis Method
The synthesis of this compound is typically achieved through a two-step process.[1] The general workflow is outlined below.
Experimental Protocol Example (Amination Reaction)
A solution of this compound, an amine (1° or 2° alkylamines, 2.0 equivalents), Caesium Fluoride (CsF, 1.0 equivalent), and Benzyltriethylammonium chloride (BnNEt₃Cl, 10 mol %) in Dimethyl sulfoxide (DMSO) is heated at 100 °C for 24 hours.[4] This procedure results in the corresponding C-6 aminated products in excellent isolated yields (typically 79–98%).[4]
Characterization Data
Characterization of this compound is typically performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
While specific spectral data is not provided in a consolidated format in the search results, commercial suppliers often provide this information upon request.
Biological Context and Potential Applications
This compound serves as a key starting material for the synthesis of various biologically active molecules, particularly kinase inhibitors. The imidazo[1,2-b]pyridazine scaffold has been identified as a promising motif for targeting several protein kinases involved in disease pathogenesis.
Adaptor-Associated Kinase 1 (AAK1) Inhibition
AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor internalization.[5] It is also implicated in the WNT and Notch signaling pathways.[5] Due to its involvement in neuropathic pain, AAK1 has emerged as a promising therapeutic target.
Derivatives of this compound have been investigated as inhibitors of AAK1. The general mechanism of AAK1 in clathrin-mediated endocytosis is depicted below.
Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) Inhibition
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on a complex signaling network for its life cycle. PfCDPK1 is a key enzyme in this network, essential for the parasite's invasion of host erythrocytes.[6] Specifically, PfCDPK1 is involved in the secretion of micronemes, which are organelles crucial for parasite motility and host cell invasion.
Imidazopyridazine derivatives, synthesized from this compound, have shown potent inhibitory activity against PfCDPK1.[7] The signaling pathway involving PfCDPK1 is illustrated below.
Safety and Handling
This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It is classified as a skin and eye irritant and may cause respiratory irritation. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable heterocyclic compound with well-defined physicochemical properties. Its utility as a synthetic intermediate, particularly in the development of kinase inhibitors for various therapeutic areas, is well-established. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery, highlighting its potential in the development of novel therapeutics targeting kinases such as AAK1 and PfCDPK1. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. guidechem.com [guidechem.com]
- 2. rupress.org [rupress.org]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PfCDPK1 mediated signaling in erythrocytic stages of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazopyridazines as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1): Preparation and evaluation of pyrazole linked analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS: 13526-66-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, spectroscopic data, synthesis, and reactivity, with a focus on its emerging role as a kinase inhibitor.
Physicochemical and Spectroscopic Data
This compound is a halogenated heterocyclic aromatic compound.[1] At room temperature, it typically appears as a white to off-white crystalline solid.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 13526-66-4 | [1][2][3] |
| Molecular Formula | C₆H₃BrClN₃ | [1][2] |
| Molecular Weight | 232.47 g/mol | [2][3] |
| Melting Point | 156 °C | [4] |
| Density | 2.03 g/cm³ | [4] |
| pKa | 0.73 ± 0.30 (Predicted) | [4] |
| Solubility | Sparingly soluble in water. Moderately soluble in organic solvents. | [1][5] |
| Appearance | White to light yellow solid | [4] |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Source |
| ¹H NMR (CDCl₃) | δ = 7.12 (d, 1H); 7.79 (s, 1H); 7.90 (d, 1H) ppm | [4] |
| ¹³C NMR | Predicted data is available. Experimental data may be obtained from commercial suppliers. | [1] |
| Mass Spectrometry | Data may be available from commercial suppliers. | [3] |
Synthesis and Reactivity
The synthesis of this compound is typically achieved through a multi-step process.
Synthesis of 6-chloroimidazo[1,2-b]pyridazine
A common precursor for the title compound is 6-chloroimidazo[1,2-b]pyridazine. One synthetic route involves the reaction of 6-amino-3-chloropyridazine with monochloroacetaldehyde.
Experimental Protocol: Synthesis of 6-chloroimidazo[1,2-b]pyridazine hydrochloride [6]
-
A mixture of 1 mole of 6-amino-3-chloropyridazine and 1.5-6 moles of monochloroacetaldehyde (preferably as a 20-55% w/w aqueous solution) is prepared in a suitable solvent such as water or ethanol.
-
The reaction mixture is heated to 50-100 °C for a period of 30 minutes to 10 hours.
-
Upon completion of the reaction, the mixture is concentrated.
-
The desired product, 6-chloroimidazo[1,2-b]pyridazine hydrochloride, can be isolated and purified by standard methods such as extraction, chromatography, and crystallization.
Bromination of 6-chloroimidazo[1,2-b]pyridazine
The final step to obtain this compound involves the regioselective bromination of the imidazo[1,2-b]pyridazine core.
Experimental Protocol: Synthesis of this compound [4]
-
Dissolve 478 mg (3.11 mmol) of 6-chloroimidazo[1,2-b]pyridazine in 10 mL of chloroform under an argon atmosphere and cool the solution in an ice bath.
-
Slowly add 664 mg (3.73 mmol) of N-bromosuccinimide (NBS) to the cooled solution.
-
After the addition is complete, stir the reaction mixture at room temperature overnight.
-
Following the reaction, add water and ethyl acetate to the mixture.
-
Separate the organic and aqueous phases by adding a saturated sodium bicarbonate solution.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Remove the solvent by concentration under reduced pressure to yield the target product as an amorphous white solid. This product can often be used in subsequent reactions without further purification.
C-6 Amination
The chlorine atom at the C-6 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine functionalities.
Experimental Protocol: C-6 Amination [7]
-
In a reaction vessel, combine this compound, 2.0 equivalents of the desired primary or secondary alkylamine, 1.0 equivalent of Cesium Fluoride (CsF), and 10 mol% of Benzyltriethylammonium chloride (BnNEt₃Cl) in Dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 100 °C for 24 hours.
-
Upon completion, the corresponding C-6 aminated product can be isolated in high yields (typically 79-98%).
Biological Activity and Applications
This compound has emerged as a valuable scaffold in drug discovery, particularly in the development of kinase inhibitors.
Adaptor-Associated Kinase 1 (AAK1) Inhibition
This compound is a known inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis. AAK1 has been identified as a potential therapeutic target for neuropathic pain and various neurological disorders.
AAK1 Signaling Pathway
AAK1 plays a crucial role in the regulation of intracellular trafficking. It phosphorylates the μ2 subunit of the AP2 adaptor complex, a key step in the formation of clathrin-coated vesicles. This process is essential for the internalization of cell surface receptors and synaptic vesicle recycling. By inhibiting AAK1, this compound and its derivatives can modulate these critical cellular processes. Furthermore, AAK1 has been implicated in the regulation of the Notch and WNT signaling pathways, which are vital for neuronal development and function.
Experimental Protocol: AAK1 Kinase Inhibition Assay
The inhibitory activity of this compound and its derivatives against AAK1 can be quantified using various assay formats. The LanthaScreen™ Eu Kinase Binding Assay is a common method.
LanthaScreen™ Eu Kinase Binding Assay Protocol Outline
This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium-labeled antibody (donor) and an Alexa Fluor™ 647-labeled kinase tracer (acceptor). An inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.
-
Reagent Preparation:
-
Prepare a 4X master dilution series of the test compound (e.g., this compound derivatives) in 100% DMSO.
-
Prepare a 2X kinase/antibody mixture in kinase buffer.
-
Prepare a 4X tracer solution in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the 4X test compound or control inhibitor to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture.
-
Add 4 µL of the 4X tracer.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a TR-FRET capable plate reader, measuring the emission at 615 nm (europium) and 665 nm (Alexa Fluor™ 647) with an excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. bldpharm.com [bldpharm.com]
- 4. This compound CAS#: 13526-66-4 [m.chemicalbook.com]
- 5. CAS 13526-66-4: this compound [cymitquimica.com]
- 6. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, a halogenated heterocyclic aromatic compound. It serves as a crucial intermediate in medicinal chemistry and synthetic organic chemistry, particularly in the development of novel pharmaceutical scaffolds.[1] The fused imidazopyridazine ring system is a versatile motif for targeting various biological entities, including protein kinases.[2]
Chemical Identity and Structure
The compound is structurally defined by the fusion of an imidazole ring to a pyridazine ring, with bromine and chlorine substituents enhancing its utility as a building block for more complex molecules.[1][3]
-
SMILES: ClC1=NN2C(Br)=CN=C2C=C1[5]
Molecular Structure:
Image Source: PubChem CID 12872323[4]
Physicochemical Properties
This compound is typically a white to off-white crystalline solid at room temperature.[1] A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 232.47 g/mol | [5][7] |
| Monoisotopic Mass | 230.91989 Da | [4] |
| Melting Point | 156 °C | [8] |
| Density | 2.03 g/cm³ | [8] |
| pKa (Predicted) | 0.73 ± 0.30 | [8] |
| Storage Temperature | 2-8°C (under inert gas) | [8][9] |
Synthesis and Experimental Protocols
This section details the methodologies for the synthesis of the title compound and its subsequent functionalization, which is critical for its application in drug discovery.
General Synthesis of this compound
The synthesis of the core structure involves a multi-step process.[1]
Workflow for Synthesis of the Core Compound
Caption: General synthetic workflow for this compound.
-
Cyclization: The process begins with 3,6-dichloropyridazine, which undergoes cyclization with a suitable α-amino carbonyl compound (like glyoxal) under acidic or thermal conditions. This reaction forms the foundational imidazo[1,2-b]pyridazine core.[1]
-
Bromination: Following the formation of the core structure, a regioselective bromination is performed at the 3-position. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) under controlled reaction conditions to yield the final product.[1]
Experimental Protocol: C-6 Amination
A highly efficient method for the amination at the C-6 position has been developed, which is a key step for creating libraries of potential kinase inhibitors.[2][10] This protocol provides consistently high yields and utilizes less toxic reagents compared to previous methods.[10]
Objective: To substitute the C-6 chloro group with various primary or secondary alkylamines.
Materials:
-
This compound
-
Primary or secondary alkylamine (2.0 equivalents)
-
Cesium fluoride (CsF) (1.0 equivalent)
-
Benzyltriethylammonium chloride (BnNEt₃Cl) (10 mol %)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of this compound in DMSO, add the selected alkylamine (2.0 equiv.), CsF (1.0 equiv.), and BnNEt₃Cl (10 mol %).[2][10]
-
Maintain the temperature and stir the reaction for 24 hours.[2][10]
-
Upon completion, the corresponding C-6 aminated product is isolated.
Results: This method has been shown to produce the desired C-6 aminated products in excellent isolated yields, typically ranging from 79% to 98% (average yield of 92%).[2][10] The protocol is effective for a wide range of amines, including simple alkylamines, those with aromatic or heteroaromatic functionalities, and cyclic secondary amines like morpholine and piperidine.[2][10]
Workflow for C-6 Amination Reaction
Caption: Experimental workflow for the C-6 amination of the title compound.
Applications and Biological Relevance
The imidazo[1,2-b]pyridazine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[2] Derivatives of this compound are explored for their potential as:
-
Protein Kinase Inhibitors: The scaffold is a versatile motif for designing inhibitors of various protein kinases.[2]
-
Antiparasitic Agents: Related imidazo[1,2-b]pyridazine compounds have shown potent activity against parasites such as Giardia lamblia.[11]
-
Heterocyclic Scaffolds: The bromine and chlorine atoms serve as reactive handles for further functionalization through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of diverse chemical libraries for drug screening.[12]
Safety and Handling
As a halogenated organic compound, this compound requires careful handling.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses). Avoid inhalation of dust and contact with skin and eyes.[4]
-
Storage: Store in a cool, dry, and well-ventilated environment, preferably in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.[1][9]
-
Incompatibilities: Avoid contact with strong oxidizing agents, reducing agents, and nucleophiles.[1]
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 13526-66-4: this compound [cymitquimica.com]
- 4. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine | C6H3BrClN3 | CID 12872323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 13526-66-4 [matrix-fine-chemicals.com]
- 6. pschemicals.com [pschemicals.com]
- 7. scbt.com [scbt.com]
- 8. This compound CAS#: 13526-66-4 [m.chemicalbook.com]
- 9. 13526-66-4|this compound|BLD Pharm [bldpharm.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Solubility Profile of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for the heterocyclic compound 3-Bromo-6-chloroimidazo[1,2-b]pyridazine. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on qualitative descriptions and outlines a detailed, standardized experimental protocol for determining thermodynamic solubility. This guide is intended to support researchers in drug discovery and development in assessing the compound's suitability for various applications.
Introduction to this compound
This compound is a halogenated, fused bicyclic heteroaromatic compound.[1] Its structure, featuring both imidazole and pyridazine rings, makes it a valuable scaffold in medicinal chemistry and materials science.[2] The presence of bromo and chloro substituents provides reactive sites for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.[2][3]
Physicochemical Properties
While specific solubility data is scarce, a summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its general behavior in different solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrClN₃ | [4][5] |
| Molecular Weight | 232.47 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 156 °C | [6] |
| Density | 2.03 g/cm³ | [6] |
| pKa (Predicted) | 0.73 ± 0.30 | [6] |
| CAS Number | 13526-66-4 | [4] |
Solubility Profile
Qualitative Solubility Assessment
Published data on the solubility of this compound is primarily qualitative. The compound is generally described as having:
-
Moderate solubility in organic solvents .[2] This is attributed to the polar nature of the nitrogen atoms within the ring structure.[2]
-
Sparingly soluble in water .[1]
A structurally related compound, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, has been reported to have poor solubility in culture media, which may suggest that derivatives of the imidazo[1,2-b]pyridazine scaffold can present solubility challenges.[7]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), methanol, ethanol, acetonitrile, or ethyl acetate is not publicly available. The absence of this data necessitates experimental determination for specific research applications.
Experimental Protocol for Thermodynamic Solubility Determination
The following section details a generalized experimental protocol for determining the thermodynamic (or equilibrium) solubility of this compound. This method, commonly known as the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, is a gold standard in the pharmaceutical industry.
Principle
An excess amount of the solid compound is agitated in a specific solvent for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered to remove any solid particles, and the concentration of the dissolved compound is quantified using a suitable analytical technique, typically HPLC with UV detection.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, ethanol, acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Thermostatically controlled environment (e.g., incubator)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
The logical flow of the thermodynamic solubility determination process is illustrated in the diagram below.
Figure 1. Experimental workflow for thermodynamic solubility determination.
Step-by-Step Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.
-
-
Sample Incubation (Shake-Flask Method):
-
Add an excess amount of solid this compound to a pre-determined volume of the test solvent in a glass vial. The excess solid should be clearly visible.
-
Seal the vials and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Filtration:
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.
-
-
HPLC Analysis:
-
Inject the filtered saturated solution and the calibration standards into the HPLC system.
-
A typical HPLC method for such a compound might involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid).
-
The UV detector should be set to a wavelength where the compound exhibits maximum absorbance.
-
-
Data Analysis and Calculation:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the filtered saturated solution by interpolating its peak area from the calibration curve.
-
The calculated concentration represents the thermodynamic solubility of the compound in the tested solvent under the specified conditions.
-
Signaling Pathways and Logical Relationships
In the context of drug discovery, understanding a compound's solubility is a critical early step that influences subsequent experimental design. The logical relationship between solubility assessment and further in vitro and in vivo studies is depicted below.
Figure 2. Logical flow from solubility assessment to further studies in drug development.
Conclusion
References
- 1. In-vitro Thermodynamic Solubility [protocols.io]
- 2. enamine.net [enamine.net]
- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. evotec.com [evotec.com]
- 7. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
Spectral Data Analysis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectral data for the heterocyclic compound 3-bromo-6-chloroimidazo[1,2-b]pyridazine. This molecule is of interest in medicinal chemistry and drug development due to its structural alerts and potential for further functionalization. Below, we present the available data for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, along with generalized experimental protocols for acquiring such data.
Quantitative Spectral Data
The following tables summarize the currently available quantitative spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Splitting Pattern | Integration | Solvent |
| 7.90 | d | 1H | CDCl₃ |
| 7.79 | s | 1H | CDCl₃ |
| 7.12 | d | 1H | CDCl₃ |
Note: Further details on coupling constants (J values) were not available in the reviewed sources.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm |
| Experimental data not available in the searched resources. |
Table 3: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Ion |
| Experimental data not available in the searched resources. |
Molecular Formula: C₆H₃BrClN₃ Molecular Weight: 232.47 g/mol
Table 4: IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Experimental data not available in the searched resources. |
While specific peak data is unavailable, a recorded spectrum was obtained using an Attenuated Total Reflectance (ATR) technique on a Bruker Tensor 27 FT-IR instrument.
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of the solid this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials and Equipment:
-
This compound sample
-
High-resolution mass spectrometer (e.g., ESI-TOF, GC-MS)
-
Suitable solvent (e.g., methanol, acetonitrile)
Procedure (for Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation:
-
Set the mass spectrometer to positive or negative ion detection mode. Electrospray ionization in positive mode (ESI+) is common for nitrogen-containing heterocyles.
-
Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Pay close attention to the isotopic pattern of the molecular ion peak, which will be characteristic for a compound containing one bromine and one chlorine atom.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for ESI+).
-
Analyze the isotopic distribution to confirm the presence of bromine and chlorine.
-
If fragmentation data is acquired (MS/MS), analyze the daughter ions to propose a fragmentation pathway.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
This compound sample
-
FT-IR spectrometer with an ATR accessory
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Acquire the IR spectrum.
-
Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify and label the major absorption bands in the spectrum.
-
Correlate the observed absorption frequencies with known functional group vibrations (e.g., C-H, C=N, C-Cl, C-Br bonds).
-
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships of the compound.
Caption: Experimental workflow for the spectral analysis of this compound.
Caption: Key structural features and their expected correlation with different spectral data.
Commercial Availability and Synthetic Utility of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and applications of the heterocyclic building block, 3-Bromo-6-chloroimidazo[1,2-b]pyridazine. This versatile compound serves as a crucial intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This document offers a consolidated resource for researchers and drug development professionals, featuring a summary of commercial suppliers, a detailed experimental protocol for its synthesis, and an exploration of its application in the synthesis of the Pim kinase inhibitor, SGI-1776. A schematic of the relevant Pim-1 signaling pathway is also provided to contextualize its therapeutic relevance.
Commercial Availability
This compound (CAS No. 13526-66-4) is readily available from a variety of chemical suppliers. Purity levels generally range from 95% to over 98%, catering to different research and development needs. The compound is typically offered in quantities ranging from milligrams to kilograms. Below is a summary of representative suppliers and their offerings. Pricing is subject to change and should be confirmed with the respective suppliers.
| Supplier | Purity | Available Quantities |
| Parchem | - | Bulk quantities available upon request.[1] |
| Fisher Scientific | 95% | Gram quantities.[2] |
| Santa Cruz Biotechnology | - | Gram quantities.[3] |
| Guidechem | 98% | Gram to Kilogram quantities.[4] |
| Thermo Fisher Scientific | 95% | 1g, 5g.[5] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the bromination of 6-chloroimidazo[1,2-b]pyridazine. The following is a detailed experimental protocol adapted from cited literature.[6]
Experimental Protocol
Materials:
-
6-chloroimidazo[1,2-b]pyridazine
-
N-bromosuccinimide (NBS)
-
Chloroform (CHCl3)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas
-
Ice bath
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve 6-chloroimidazo[1,2-b]pyridazine (1 equivalent) in chloroform in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (1.2 equivalents) to the cooled solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Upon completion of the reaction (monitored by TLC or LC-MS), add water and ethyl acetate to the reaction mixture.
-
Separate the organic and aqueous layers using a separatory funnel. The addition of saturated sodium bicarbonate solution can aid in this separation.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
The resulting this compound is often obtained as a white to off-white solid and can typically be used in subsequent reactions without further purification.
Applications in Drug Development: Synthesis of Pim Kinase Inhibitors
This compound is a valuable precursor for the synthesis of a variety of biologically active molecules. A notable application is in the development of kinase inhibitors, which are a critical class of targeted cancer therapeutics.
One prominent example is the synthesis of SGI-1776 , a potent inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[7][8] The Pim kinases are overexpressed in various hematological malignancies and solid tumors, where they play a crucial role in cell survival, proliferation, and apoptosis resistance.
The synthesis of SGI-1776 and related analogs often involves the nucleophilic substitution of the chlorine atom at the 6-position of the this compound core with a suitable amine.[9][10] The bromine atom at the 3-position can then be utilized for further diversification of the molecule through various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce different aryl or heteroaryl groups.
Pim-1 Kinase Signaling Pathway
The therapeutic rationale for targeting Pim kinases stems from their central role in promoting cell survival and proliferation. The diagram below illustrates a simplified representation of the Pim-1 kinase signaling pathway, highlighting its activation by the JAK/STAT pathway and its downstream effects on key cellular proteins involved in apoptosis and cell cycle progression. SGI-1776, synthesized from this compound, inhibits Pim-1, thereby blocking these pro-survival signals.
Caption: Pim-1 Kinase Signaling Pathway and Inhibition by SGI-1776.
Experimental Workflow for Kinase Inhibitor Synthesis
The general workflow for utilizing this compound in the synthesis of kinase inhibitors is outlined below. This process typically involves a substitution reaction followed by a cross-coupling reaction to build the final complex molecule.
Caption: General workflow for kinase inhibitor synthesis.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant applications in medicinal chemistry and drug discovery. Its utility in the synthesis of potent kinase inhibitors, such as SGI-1776, underscores its importance for researchers developing novel targeted therapies. This guide provides a foundational resource for understanding the procurement, synthesis, and application of this key chemical intermediate.
References
- 1. parchem.com [parchem.com]
- 2. This compound, 95% | Fisher Scientific [fishersci.ca]
- 3. scbt.com [scbt.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound CAS#: 13526-66-4 [m.chemicalbook.com]
- 7. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
The Expanding Therapeutic Landscape of Imidazo[1,2-b]pyridazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic nucleus is at the core of numerous compounds with potential therapeutic applications, ranging from oncology to infectious diseases and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of imidazo[1,2-b]pyridazine derivatives, complete with experimental protocols and visual representations of key biological pathways and workflows to facilitate further research and development in this promising area.
Diverse Biological Activities of Imidazo[1,2-b]pyridazine Derivatives
Imidazo[1,2-b]pyridazine derivatives have been extensively investigated and have shown a wide array of pharmacological properties, including anticancer, antiviral, antibacterial, anti-inflammatory, and enzyme inhibitory activities.[1][2] The successful development of the multi-targeted kinase inhibitor ponatinib, which features this scaffold, for the treatment of chronic myeloid leukemia (CML), has significantly spurred interest in this class of compounds.[2][3]
Anticancer Activity
A significant body of research has focused on the anticancer potential of imidazo[1,2-b]pyridazine derivatives. These compounds have been shown to exhibit potent antiproliferative activity against a variety of cancer cell lines.[4][5] One of the primary mechanisms of their anticancer action is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[4][6]
For instance, certain imidazo[1,2-b]pyridazine-based compounds have been identified as extremely potent and selective inhibitors of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint, with IC50 values in the nanomolar range against various cancer cell lines.[4] Others have shown strong binding to kinases implicated in MCF-7 and SK-MEL-28 cancer cell lines.[5]
Table 1: Anticancer Activity of Selected Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (nM) | Reference |
| 27f | Mps1 Kinase Inhibitor | A549 | 6.0 | [4] |
| 4e | Kinase Inhibitor | MCF-7 | 1,000 - 10,000 | [5] |
| 4f | Kinase Inhibitor | SK-MEL-28 | 1,000 - 10,000 | [5] |
Antiviral Activity
Imidazo[1,2-b]pyridazine derivatives have also demonstrated notable antiviral properties. Specific derivatives have been identified as potent inhibitors of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) replication in vitro.[7][8] For example, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine are effective against HCMV, while 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine inhibit VZV replication.[7] However, the synthesized compounds in one study were found to be inactive against the human immunodeficiency virus (HIV).[7][8]
Antibacterial and Antifungal Activities
The antibacterial potential of imidazo[1,2-b]pyridazine derivatives has been explored, with some compounds showing activity against various bacterial strains.[1] Research in the broader imidazopyridine class, which includes imidazo[1,2-b]pyridazines, has identified compounds with potent activity against multi-drug resistant bacteria, including Klebsiella oxytoca, Streptococcus pyogenes, Staphylococcus aureus, and Escherichia coli.[9][10]
Anti-inflammatory Activity
The anti-inflammatory properties of imidazo[1,2-b]pyridazines are also a subject of ongoing research.[1][2] Related imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the STAT3/NF-κB/iNOS/COX-2 pathway in cancer cell lines.[11] This suggests that imidazo[1,2-b]pyridazines may also target inflammatory pathways, making them potential candidates for the treatment of inflammatory diseases.
Other Biological Activities
Beyond the activities mentioned above, imidazo[1,2-b]pyridazine derivatives have been investigated for a range of other pharmacological effects, including their potential as ligands for β-amyloid plaques in the context of Alzheimer's disease, and for their anticonvulsant and antihistamine properties.[6][12]
Key Experimental Protocols
The evaluation of the biological activity of imidazo[1,2-b]pyridazine derivatives involves a variety of standard and specialized experimental protocols. Below are detailed methodologies for key assays cited in the research.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial dehydrogenases.[13] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[13][15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[16]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[16]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours at 37°C.[13][17]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[13]
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This assay is used to detect and quantify apoptotic cells.[18]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells.[19] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[18]
Protocol:
-
Cell Preparation: Induce apoptosis in your target cells using the test compound. Include both positive and negative controls. Harvest both adherent and floating cells.[18]
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.[19]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18]
-
Analysis: Analyze the cells by flow cytometry immediately (within 1 hour). The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Kinase Inhibition Assay
These assays are used to measure the ability of a compound to inhibit the activity of a specific kinase.[20][21]
Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.[20] High kinase activity results in low ATP levels (low luminescence), while inhibition of the kinase leads to higher ATP levels (high luminescence).[20][22]
Protocol:
-
Assay Plate Preparation: Add the test compound, a known inhibitor (positive control), and a vehicle control (e.g., DMSO) to the wells of a 384-well plate.[20]
-
Kinase Reaction: Add a reaction mixture containing the kinase enzyme, a specific substrate, and ATP to each well to initiate the reaction.[23]
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[20]
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the kinase reaction and generate a luminescent signal.[20]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[20]
-
Data Analysis: Calculate the percent inhibition of kinase activity for the test compound compared to the controls.[20]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Signaling Pathway: Simplified Intrinsic Apoptosis
This diagram illustrates a simplified version of the intrinsic apoptosis pathway, which can be induced by anticancer agents.
Caption: Simplified intrinsic apoptosis signaling pathway.
Experimental Workflow: MTT Cytotoxicity Assay
This diagram outlines the general workflow for performing an MTT cytotoxicity assay.
Caption: Workflow of the MTT cytotoxicity assay.
Logical Relationship: Synthesis of Imidazo[1,2-b]pyridazines
This diagram illustrates a common synthetic route for the imidazo[1,2-b]pyridazine core structure.
Caption: General synthesis of imidazo[1,2-b]pyridazines.
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with synthetic tractability, make it an attractive starting point for drug development programs. Future research will likely focus on the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships (SAR) will be crucial for designing next-generation imidazo[1,2-b]pyridazine derivatives with improved therapeutic profiles. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: The Role and Therapeutic Application of the 3-Bromo-6-chloroimidazo[1,2-b]pyridazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide elucidates the mechanism of action associated with the 3-Bromo-6-chloroimidazo[1,2-b]pyridazine chemical scaffold. It is critical to note that this compound is not an end-user therapeutic agent but a pivotal synthetic intermediate.[1] Its biological significance is realized through the molecules synthesized from it. This guide will focus on a prominent derivative, SGI-1776 , a potent Pim kinase inhibitor, to illustrate the therapeutic potential and mechanism of action unlocked by this scaffold.
Overview of this compound
This compound is a halogenated heterocyclic compound prized in medicinal chemistry for its utility as a versatile building block.[1] The bromine and chlorine substituents provide reactive sites for synthetic modifications, such as Suzuki-Miyaura cross-coupling and nucleophilic substitution reactions, enabling the development of diverse chemical libraries.[2][3] The imidazo[1,2-b]pyridazine core itself is recognized as a "privileged scaffold," capable of forming the basis for inhibitors of various enzyme families, most notably protein kinases.[4][5]
A prime example of a therapeutic agent developed from this scaffold is SGI-1776 , an ATP-competitive inhibitor of Pim kinases, which has been investigated for the treatment of various hematological malignancies.[2][6][7]
Case Study: Mechanism of Action of SGI-1776
The mechanism of action for the this compound scaffold is best exemplified by its derivative, SGI-1776.
Molecular Target: Pim Family Kinases
SGI-1776 is a potent inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[7] These kinases are key regulators of cytokine signaling pathways and are implicated in cell cycle progression, inhibition of apoptosis, and modulation of other signal transduction pathways.[2] Overexpression of Pim kinases is a feature of several cancers, including B-cell lymphomas and acute myeloid leukemia (AML), making them attractive targets for anticancer drug development.[2][8]
Mode of Inhibition
SGI-1776 functions as an ATP-competitive inhibitor.[6] It binds to the ATP-binding pocket of the Pim kinase enzyme, preventing the phosphorylation of its downstream substrates. This action blocks the signal transduction cascade that promotes cell survival and proliferation. In addition to the Pim kinases, SGI-1776 also shows potent activity against the Flt3 kinase, another important target in leukemia.[6]
Downstream Cellular Effects
Inhibition of Pim kinase by SGI-1776 leads to a cascade of cellular events culminating in apoptosis:
-
Inhibition of Global Synthesis: Treatment with SGI-1776 leads to a significant, dose-dependent decrease in both global RNA and protein synthesis.[8][9]
-
Reduction of Mcl-1 Levels: A key downstream effect is the reduction of the anti-apoptotic protein Mcl-1. This occurs at the transcript level, consistent with the observed inhibition of RNA synthesis.[7][8] The loss of Mcl-1 is a critical step in triggering the apoptotic pathway.
-
Induction of Apoptosis: By inhibiting pro-survival signals and reducing levels of key anti-apoptotic proteins, SGI-1776 effectively induces programmed cell death in cancer cells.[6][7]
Quantitative Data: Inhibitory Activity of SGI-1776
The potency of SGI-1776 has been quantified against its primary kinase targets.
| Target Kinase | IC50 Value | Selectivity vs. Pim-1 |
| Pim-1 | 7 nM | - |
| Pim-2 | 350 nM | 50-fold |
| Pim-3 | 70 nM | 10-fold |
| Flt3 | 44 nM | ~6-fold |
(Data sourced from Selleck Chemicals product information and related studies)[6]
Experimental Protocols
The characterization of SGI-1776 and similar kinase inhibitors involves several key experimental methodologies.
Radiometric Kinase Assay
This assay quantifies the activity of a kinase by measuring the incorporation of a radiolabeled phosphate group from ATP onto a substrate.
-
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
-
Methodology:
-
The kinase enzyme, a specific substrate (e.g., a peptide), and varying concentrations of the inhibitor (e.g., SGI-1776) are combined in a reaction buffer.
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
The mixture is incubated to allow for the phosphorylation reaction to occur.
-
The reaction is stopped, and the mixture is spotted onto a P30 filtermat.
-
The filtermat is washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
The radioactivity retained on the filtermat, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data is plotted as kinase activity versus inhibitor concentration to calculate the IC50 value.
-
Apoptosis Assay (Annexin V Staining)
This method detects one of the early markers of apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.
-
Objective: To measure the extent of apoptosis induced by a compound in a cell population.
-
Methodology:
-
Cancer cells (e.g., AML cell lines) are treated with the test compound (SGI-1776) or a vehicle control (DMSO) for a specified time.
-
Cells are harvested and washed with a binding buffer.
-
Cells are incubated with a fluorescently-labeled Annexin V conjugate and a viability dye (like Propidium Iodide or DAPI).
-
The stained cells are analyzed by flow cytometry.
-
Annexin V positive cells are identified as apoptotic. The viability dye distinguishes early apoptotic (Annexin V positive, dye negative) from late apoptotic/necrotic cells (Annexin V positive, dye positive).
-
RNA Synthesis Assay
This assay measures the rate of new RNA synthesis by monitoring the incorporation of a radiolabeled precursor.
-
Objective: To determine the effect of a compound on global transcription.
-
Methodology:
-
Cells are treated with varying concentrations of the inhibitor for a set period.
-
A radiolabeled RNA precursor, such as [³H]-uridine, is added to the cell culture medium.[8]
-
Cells are incubated for a short period (e.g., 1-2 hours) to allow for the incorporation of the label into newly synthesized RNA.
-
Cells are harvested, and the macromolecules (including RNA) are precipitated using an acid like trichloroacetic acid (TCA).
-
The precipitate is collected on a filter, and the incorporated radioactivity is measured by scintillation counting.
-
A reduction in incorporated radioactivity compared to the control indicates inhibition of RNA synthesis.
-
Visualizations: Synthetic and Signaling Pathways
The following diagrams illustrate the key processes described in this guide.
Caption: Synthetic pathway from the scaffold to SGI-1776.
Caption: Pim kinase signaling and its inhibition by SGI-1776.
References
- 1. Page loading... [guidechem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of Pim kinase inhibitor, SGI-1776, with bendamustine in B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloroimidazo[1,2-b]pyridazine is a halogenated, fused heterocyclic compound with increasing significance in medicinal chemistry and drug development. Its utility as a key intermediate in the synthesis of biologically active molecules, particularly as a scaffold for kinase inhibitors, necessitates a thorough understanding of its safety and handling characteristics. This guide provides a comprehensive overview of the available data on the safe handling, storage, disposal, and toxicological profile of this compound, along with relevant experimental protocols.
Physicochemical and Safety Data
While specific quantitative toxicity data such as LD50 and LC50 values for this compound are not currently available in the public domain, the existing information indicates that it should be handled with care due to its potential for moderate to high toxicity, a characteristic common to many halogenated heterocyclic compounds.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 13526-66-4 |
| Molecular Formula | C₆H₃BrClN₃ |
| Molecular Weight | 232.47 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Sparingly soluble in water |
| Storage Temperature | 2-8°C under an inert atmosphere |
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Statement |
| Hazard Class | Skin Irrit. 2 | H315: Causes skin irritation |
| Eye Irrit. 2 | H319: Causes serious eye irritation | |
| STOT SE 3 | H335: May cause respiratory irritation | |
| Signal Word | Warning | |
| Precautionary Statements (Prevention) | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Precautionary Statements (Response) | P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Precautionary Statements (Storage) | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Precautionary Statements (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicology Profile
Acute exposure to this compound may cause irritation to the eyes, skin, and respiratory tract.[1] Inhalation or ingestion could lead to symptoms such as gastrointestinal distress, dizziness, or nausea.[1] Due to limited chronic exposure data, it is recommended to treat this compound as a potential health hazard.[1] While not currently classified as a carcinogen by IARC or the EPA, mutagenicity testing, such as the Ames test, is advised when handling large quantities.[1]
Handling and Storage
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working outside a fume hood or with large quantities.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
Storage:
-
Store in a cool, dry, and well-ventilated place, ideally between 2-8°C.[1]
-
Keep containers tightly sealed and protected from light.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Incompatible with strong oxidizing agents, reducing agents, and nucleophiles.
Experimental Protocols
Synthesis of this compound
This protocol describes the bromination of 6-chloroimidazo[1,2-b]pyridazine.
Materials:
-
6-chloroimidazo[1,2-b]pyridazine
-
N-bromosuccinimide (NBS)
-
Chloroform
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine (1 equivalent) in chloroform in a round-bottom flask under an argon atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (1.2 equivalents).
-
Remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Upon completion, dilute the mixture with water and ethyl acetate.
-
Neutralize the mixture by adding saturated sodium bicarbonate solution and separate the organic and aqueous phases using a separatory funnel.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the product.
C-6 Amination of this compound
This protocol outlines a general procedure for the amination at the C-6 position.
Materials:
-
This compound
-
Primary or secondary alkylamine (2.0 equivalents)
-
Cesium fluoride (CsF) (1.0 equivalent)
-
Benzyltriethylammonium chloride (BnNEt₃Cl) (10 mol %)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Combine this compound, the desired amine, CsF, and BnNEt₃Cl in DMSO.
-
Heat the reaction mixture at 100°C for 24 hours.
-
After cooling to room temperature, proceed with standard aqueous workup and purification by chromatography to isolate the C-6 aminated product.
Biological Activity and Signaling Pathways
This compound serves as a precursor for inhibitors of several kinases, including Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) and Adaptor-Associated Kinase 1 (AAK1).
AAK1 Signaling Pathway Involvement
AAK1 is involved in clathrin-mediated endocytosis and has been shown to influence the WNT and Notch signaling pathways. It can negatively regulate β-catenin-dependent WNT signaling and positively regulate the Notch signaling pathway.
Kinase Inhibition Assay Protocols
Materials:
-
Recombinant full-length PfCDPK1 (50 nM)
-
MTIP peptide substrate (8 µM)
-
Assay buffer (Tris-HCl, pH 8.0, 0.1 mM EGTA, 0.2 mM CaCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP (10 µM)
-
MgCl₂ (20 mM)
-
Kinase-Glo Plus detection reagent
-
Test compounds (e.g., derivatives of this compound) dissolved in DMSO
-
384-well plates
Procedure:
-
In a 384-well plate, add the test compound to the reaction mixture containing PfCDPK1 and MTIP in assay buffer.
-
Incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP and MgCl₂.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding Kinase-Glo Plus detection reagent.
-
Measure luminescence to determine the amount of ATP remaining, which is inversely proportional to kinase activity.
Materials:
-
Recombinant human AAK1
-
Recombinant human AP2M1 substrate
-
Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³³P]ATP
-
Test inhibitors
-
Phosphoric acid
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing AAK1, AP2M1 substrate, and the test inhibitor in kinase buffer.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate for a defined period at a set temperature (e.g., 60 minutes at 30°C).
-
Stop the reaction by spotting the mixture onto a filter mat and washing with phosphoric acid to remove unincorporated ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
Conclusion
This compound is a valuable research chemical with significant potential in drug discovery. While it exhibits characteristics that warrant careful handling, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, can mitigate the risks associated with its use. Further toxicological studies are needed to provide a more complete quantitative safety profile. The experimental protocols provided herein offer a foundation for its synthesis and application in kinase inhibition studies.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-Bromo-6-chloroimidazo[1,2-b]pyridazine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of novel 3-aryl-6-chloroimidazo[1,2-b]pyridazine derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in kinase inhibitors and other biologically active molecules.
Introduction
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic motif in modern drug discovery, with derivatives demonstrating a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the straightforward introduction of aryl and heteroaryl substituents onto this core.
This compound serves as a key starting material for these syntheses. The differential reactivity of the bromo and chloro substituents allows for selective functionalization. The C-3 bromine atom is more reactive in palladium-catalyzed cross-coupling reactions, enabling the selective introduction of an aryl group at this position while retaining the chlorine atom at C-6 for potential subsequent modifications. This sequential functionalization strategy is highly valuable in the construction of diverse compound libraries for drug discovery programs.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide. The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. It is important to note that reaction optimization may be necessary for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DMF/H₂O | 120 | 0.5 (MW) | High |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 90 | 24 | Moderate |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | Good |
| 5 | 3-Methoxycarbonylphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DMF/H₂O | 120 | 0.5 (MW) | High |
Yields are generally reported as "Good" to "High" in the literature for these types of couplings, though specific percentages can vary based on the scale and purification method.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the synthesis of 3-aryl-6-chloroimidazo[1,2-b]pyridazines.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Ethanol/Water, DMF/Water, or DME/Water)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or sealed microwave vial, condenser, magnetic stirrer)
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system.
-
Heating: Heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring. For microwave-assisted reactions, heat to the specified temperature for the indicated time (e.g., 30 minutes). For conventional heating, the reaction is typically run for several hours (e.g., 24 hours) under reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitates, filter the mixture.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure 3-aryl-6-chloroimidazo[1,2-b]pyridazine derivative.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Applications in Drug Discovery
The 3-aryl-6-chloroimidazo[1,2-b]pyridazine scaffold is a key intermediate in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ability to readily synthesize a diverse library of these compounds through Suzuki coupling allows for extensive structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The chlorine atom at the C-6 position can be further functionalized, for example, through nucleophilic aromatic substitution, to introduce additional diversity and modulate the biological activity of the final compounds.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Screen different palladium catalysts, ligands, bases, and solvent systems.
-
Increase the reaction temperature or time.
-
Check the quality of the boronic acid, as they can degrade over time.
-
-
Side Reactions:
-
Homocoupling of the boronic acid: This can be minimized by ensuring an oxygen-free environment and using the appropriate catalyst and reaction conditions.
-
Protodeboronation (loss of the boronic acid group): This can occur in the presence of water and base. Using anhydrous conditions or a less aqueous solvent system may help.
-
-
Incomplete Reaction:
-
Increase the equivalents of the boronic acid.
-
Add fresh catalyst.
-
By following these protocols and considering the provided information, researchers can effectively utilize this compound as a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Application Notes and Protocols for the Synthesis of PfCDPK1 Inhibitors using 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of novel therapeutic agents that act on new molecular targets. P. falciparum calcium-dependent protein kinase 1 (PfCDPK1) has been identified as a crucial enzyme in the parasite's life cycle, particularly during the invasion of host red blood cells, making it a promising target for antimalarial drug development.[1][2][3][4] This document provides detailed protocols for the synthesis of a series of potent PfCDPK1 inhibitors based on the imidazo[1,2-b]pyridazine scaffold, starting from the key intermediate 3-bromo-6-chloroimidazo[1,2-b]pyridazine.[5][6] Additionally, it outlines the relevant biological assays for evaluating the efficacy of these synthesized compounds.
Introduction to PfCDPK1
Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) is a serine/threonine kinase that acts as a key effector of calcium signaling within the malaria parasite.[1][2] It is essential for the asexual development of the parasite and plays a critical role in the invasion of host erythrocytes.[1][2] The signaling cascade involving PfCDPK1 is integral to the function of the glideosome-actomyosin motor assembly and the secretion of proteins from micronemes, which are apical organelles that mediate host cell recognition and attachment.[1][2][3] Given its vital role in the parasite's life cycle and its absence in humans, PfCDPK1 is an attractive target for the development of novel antimalarial drugs.
PfCDPK1 Signaling Pathway
The PfCDPK1 signaling pathway is initiated by an increase in intracellular calcium levels. This activates PfCDPK1, which in turn phosphorylates a number of substrate proteins involved in parasite motility and red blood cell invasion.[1][7] This includes proteins of the Inner Membrane Complex and the glideosome-actomyosin motor.[1][2] Furthermore, PfCDPK1 has been shown to phosphorylate and regulate the activity of the regulatory subunit of PfPKA, indicating a crosstalk between the calcium and cAMP signaling pathways.[1][2]
Caption: PfCDPK1 signaling cascade in P. falciparum.
Synthesis of Imidazo[1,2-b]pyridazine-based PfCDPK1 Inhibitors
The general synthetic strategy for producing imidazo[1,2-b]pyridazine-based PfCDPK1 inhibitors involves a two-step process starting from this compound. The first step is a nucleophilic aromatic substitution at the C-6 position, followed by a palladium-catalyzed cross-coupling reaction at the C-3 position.[6][8][9]
Caption: General synthetic workflow for PfCDPK1 inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-3-bromoimidazo[1,2-b]pyridazine Intermediate
This protocol describes the amination of this compound at the C-6 position.
Materials:
-
This compound
-
Primary or secondary amine (e.g., trans-cyclohexane-1,4-diamine)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Cesium fluoride (CsF) (optional, for fluoride-promoted amination)[10]
-
Benzyltriethylammonium chloride (BnNEt₃Cl) (optional, for fluoride-promoted amination)[10]
-
Ethyl acetate (EtOAc)
-
Water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure (Microwave-assisted): [6]
-
In a microwave-safe vessel, dissolve this compound (1.0 eq) in NMP.
-
Add the desired amine (3.0 eq).
-
Seal the vessel and heat in a microwave reactor at 180 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with EtOAc.
-
Wash the organic layer with water (2x).
-
Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-amino-3-bromoimidazo[1,2-b]pyridazine intermediate.
Procedure (Fluoride-promoted): [10]
-
To a solution of this compound (1.0 eq) in DMSO, add the desired primary or secondary amine (2.0 eq).
-
Add CsF (1.0 eq) and BnNEt₃Cl (10 mol %).
-
Heat the reaction mixture at 100 °C for 24 hours.
-
After cooling, perform an aqueous workup as described above.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Final Product Synthesis
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 6-amino-3-bromoimidazo[1,2-b]pyridazine intermediate with a suitable boronic acid or boronate ester.[8]
Materials:
-
6-Amino-3-bromoimidazo[1,2-b]pyridazine intermediate
-
Aryl or heteroaryl boronic acid or pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure: [8]
-
In a reaction vessel, combine the 6-amino-3-bromoimidazo[1,2-b]pyridazine intermediate (1.0 eq), the boronic acid or ester (1.2 eq), Cs₂CO₃ (2.0 eq), and PdCl₂(dppf) (5-10 mol %).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and a small amount of degassed water.
-
Heat the reaction mixture at 90-100 °C for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final imidazo[1,2-b]pyridazine-based PfCDPK1 inhibitor.
Protocol 3: P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This protocol is for determining the 50% effective concentration (EC₅₀) of the synthesized compounds against the asexual blood stages of P. falciparum.[11]
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain) at ~0.3% parasitemia and 2% hematocrit
-
Complete parasite culture medium
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure: [11]
-
Prepare serial dilutions of the inhibitor compounds in complete culture medium in a 96-well plate. Ensure the final DMSO concentration is ≤ 0.1%. Include positive (no drug) and negative (uninfected erythrocytes) controls.
-
Add 100 µL of the synchronized parasite culture to each well.
-
Incubate the plates for 72-96 hours under standard parasite culture conditions (37 °C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, lyse the cells by adding 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Calculate the EC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative imidazo[1,2-b]pyridazine-based inhibitors against the PfCDPK1 enzyme and the P. falciparum parasite. Lower values indicate higher potency.
| Compound ID | R¹ (at C-6) | R² (at C-3) | PfCDPK1 IC₅₀ (nM) | P. falciparum EC₅₀ (nM) | Reference |
| 1 | 4-aminopiperidin-1-yl | 2-pyridyl | < 10 | 80 | [6] |
| 2 | 4-aminopiperidin-1-yl | Phenyl | < 10 | 180 | [6] |
| 3 | trans-4-aminocyclohexylamino | 2-pyridyl | < 10 | 12 | [12] |
| 4 | 4-aminopiperidin-1-yl | 1-methyl-1H-pyrazol-4-yl | 20 | 290 | [8][13] |
| 5 | 4-aminopiperidin-1-yl | 1-(2-hydroxyethyl)-1H-pyrazol-4-yl | 16 | 230 | [8][13] |
Data is compiled from multiple sources for illustrative purposes. For detailed structure-activity relationships, please consult the cited literature.
Conclusion
The imidazo[1,2-b]pyridazine scaffold serves as a robust starting point for the development of potent and selective PfCDPK1 inhibitors. The synthetic routes described herein, utilizing this compound as a key intermediate, are versatile and allow for the exploration of chemical diversity at both the C-3 and C-6 positions. The provided protocols offer a comprehensive guide for the synthesis and biological evaluation of these promising antimalarial compounds, aiding researchers in the quest for novel therapeutics to combat malaria.
References
- 1. PfCDPK1 mediated signaling in erythrocytic stages of Plasmodium falciparum [ideas.repec.org]
- 2. PfCDPK1 mediated signaling in erythrocytic stages of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) and its role in microneme secretion during erythrocyte invasion - Research - Institut Pasteur [research.pasteur.fr]
- 4. Imidazopyridazines as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1): Preparation and evaluation of pyrazole linked analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Protheragen [protheragen.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CDPKs: The critical decoders of calcium signal at various stages of malaria parasite development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Imidazopyridazine Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 Also Target Cyclic GMP-Dependent Protein Kinase and Heat Shock Protein 90 To Kill the Parasite at Different Stages of Intracellular Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of an imidazopyridazine series of inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazopyridazines as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1): Preparation and evaluation of pyrazole linked analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the C-6 Amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and is of significant interest in medicinal chemistry and drug discovery. Functionalization of this core structure is crucial for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the selective C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, a key intermediate in the synthesis of diverse libraries of substituted imidazo[1,2-b]pyridazines.
Two primary methods for this transformation are presented: a highly efficient, cost-effective, and metal-free, fluoride-promoted nucleophilic aromatic substitution (SNAr), and the palladium-catalyzed Buchwald-Hartwig amination as a comparative method.
Method 1: Fluoride-Promoted C-6 Amination (Iorkula et al.)
This recently developed method offers an efficient and high-yielding route to C-6 aminated 3-bromoimidazo[1,2-b]pyridazines, avoiding the use of expensive transition metal catalysts.[1][2][3][4] The reaction proceeds via a nucleophilic aromatic substitution mechanism, where cesium fluoride (CsF) is believed to facilitate the displacement of the chloride at the C-6 position by the amine nucleophile. A phase-transfer catalyst, benzyltriethylammonium chloride (BnNEt₃Cl), is employed to enhance the reaction rate and yield.
Data Presentation
The fluoride-promoted amination has been shown to be effective for a wide range of primary and secondary amines, affording the desired products in excellent yields.[1][2][3][4]
| Entry | Amine | Product | Yield (%) |
| 1 | n-Butylamine | 3-bromo-N-butylimidazo[1,2-b]pyridazin-6-amine | 92 |
| 2 | Pyrrolidine | 3-bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine | 98 |
| 3 | Piperidine | 3-bromo-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine | 95 |
| 4 | Morpholine | 4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine | 96 |
| 5 | Benzylamine | N-benzyl-3-bromoimidazo[1,2-b]pyridazin-6-amine | 93 |
| 6 | 2-Phenylethylamine | 3-bromo-N-(2-phenylethyl)imidazo[1,2-b]pyridazin-6-amine | 90 |
| 7 | (Thiophen-2-yl)methanamine | 3-bromo-N-((thiophen-2-yl)methyl)imidazo[1,2-b]pyridazin-6-amine | 88 |
| 8 | (Furan-2-yl)methanamine | 3-bromo-N-((furan-2-yl)methyl)imidazo[1,2-b]pyridazin-6-amine | 85 |
| 9 | 3-(1H-indol-3-yl)propan-1-amine | N-(3-(1H-indol-3-yl)propyl)-3-bromoimidazo[1,2-b]pyridazin-6-amine | 79 |
| 10 | Pyridin-4-ylmethanamine | 3-bromo-N-((pyridin-4-yl)methyl)imidazo[1,2-b]pyridazin-6-amine | 82 |
Experimental Protocols
Protocol 1.1: Synthesis of the Starting Material: this compound
A general procedure for the synthesis of the starting material involves the bromination of 6-chloroimidazo[1,2-b]pyridazine.
Materials:
-
6-chloroimidazo[1,2-b]pyridazine
-
N-bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
Procedure:
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in chloroform under an inert atmosphere (e.g., argon) and cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Upon completion, dilute the mixture with water and ethyl acetate.
-
Separate the organic and aqueous phases by adding saturated sodium bicarbonate solution.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain this compound as a solid, which can often be used without further purification.
Protocol 1.2: General Procedure for the Fluoride-Promoted C-6 Amination
The following is a general procedure for the C-6 amination of this compound with a representative amine (n-butylamine).[3]
Materials:
-
This compound
-
n-Butylamine (or other desired amine)
-
Cesium fluoride (CsF)
-
Benzyltriethylammonium chloride (BnNEt₃Cl)
-
Dimethyl sulfoxide (DMSO)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed pressure vessel, combine this compound (100 mg, 0.43 mmol, 1.0 eq), n-butylamine (63 mg, 0.86 mmol, 2.0 eq), cesium fluoride (65 mg, 0.43 mmol, 1.0 eq), and benzyltriethylammonium chloride (10 mg, 10 mol%) in dimethyl sulfoxide (2.0 mL).[3]
-
Seal the vessel and heat the reaction mixture at 100 °C for 24 hours.[3]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C-6 aminated product.
Product Characterization (for 3-bromo-N-butylimidazo[1,2-b]pyridazin-6-amine):
-
Yield: 92%
-
¹H NMR (CDCl₃): δ 7.60 (s, 1H), 7.49 (d, J = 9.5 Hz, 1H), 6.49 (d, J = 9.5 Hz, 1H), 4.95 (br s, 1H), 3.42 (q, J = 6.5 Hz, 2H), 1.65 (m, 2H), 1.45 (m, 2H), 0.97 (t, J = 7.5 Hz, 3H).
-
¹³C NMR (CDCl₃): δ 153.0, 140.1, 127.8, 117.5, 110.9, 108.9, 43.1, 31.5, 20.2, 13.8.
Reaction Workflow and Mechanism
Method 2: Buchwald-Hartwig Amination (Comparative Protocol)
The Buchwald-Hartwig amination is a well-established palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While generally robust, for this specific substrate, it has been reported to be lower yielding and more costly compared to the fluoride-promoted method.[3]
Data Presentation
A direct comparison for a specific substrate highlights the difference in efficiency between the two methods.
| Entry | Amine | Method | Catalyst/Promoter | Yield (%) | Reference |
| 1 | 3-(N,N-dimethylamino)propylamine | Fluoride-Promoted | CsF / BnNEt₃Cl | 91 | [3] |
| 2 | 3-(N,N-dimethylamino)propylamine | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | 50 | [3] (citing patent literature) |
Experimental Protocol
Protocol 2.1: General Procedure for Buchwald-Hartwig C-6 Amination
The following is a representative protocol for the Buchwald-Hartwig amination of a halo-pyridazine, which can be adapted for this compound.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or (±)-BINAP
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon), add the palladium precursor (e.g., Pd(OAc)₂, 5-10 mol%), the phosphine ligand (e.g., Xantphos, 7.5-15 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq).
-
Add this compound (1.0 eq) and the desired amine (1.2-1.5 eq).
-
Add the anhydrous solvent (toluene or dioxane).
-
Degas the mixture and then heat to 80-110 °C with stirring for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
For the C-6 amination of this compound, the fluoride-promoted SNAr reaction presented as Method 1 is the recommended procedure. It offers significant advantages over the traditional Buchwald-Hartwig amination, including higher yields, lower cost, operational simplicity, and avoidance of heavy metal catalysts.[1][2][3][4] This makes it a more sustainable and efficient choice for the synthesis of C-6 aminated imidazo[1,2-b]pyridazine libraries in a research and drug development setting. The Buchwald-Hartwig protocol is provided as a comparative method, which may be useful in specific cases where the fluoride-promoted method is not applicable, for example, with certain sensitive functional groups that are incompatible with the reaction conditions.
References
Application Notes and Protocols for the Functionalization of the Imidazo[1,2-b]pyridazine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the imidazo[1,2-b]pyridazine core, a privileged scaffold in medicinal chemistry. The protocols detailed below are intended to serve as a practical guide for researchers engaged in the synthesis and development of novel therapeutics based on this versatile heterocyclic system.
Introduction to the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine nucleus is a key structural motif found in a variety of biologically active compounds. Its unique electronic properties and rigid bicyclic structure make it an attractive scaffold for the design of kinase inhibitors, anticancer agents, and central nervous system-targeting molecules. Notable examples of drugs and clinical candidates featuring this core include the multi-kinase inhibitor Ponatinib, TYK2 inhibitors for autoimmune diseases, and ALK inhibitors for non-small cell lung cancer. The functionalization of this core at its various positions (C2, C3, C6, etc.) is crucial for modulating the pharmacological properties of the resulting derivatives.
Key Functionalization Strategies
The imidazo[1,2-b]pyridazine core can be functionalized through a variety of modern synthetic methods. The most common and effective strategies include:
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, and Heck couplings are widely employed to introduce aryl, heteroaryl, and alkynyl groups at halogenated positions of the imidazo[1,2-b]pyridazine core, most commonly at the C3 and C6 positions.
-
C-H Functionalization: Direct C-H arylation, alkylation, and benzylation offer an atom-economical approach to functionalize the electron-rich imidazole ring, typically at the C3 position.
-
Sequential and One-Pot Reactions: The combination of different functionalization techniques in a sequential or one-pot manner allows for the efficient synthesis of highly decorated and complex imidazo[1,2-b]pyridazine derivatives.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of 6-Chloroimidazo[1,2-b]pyridazine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-chloroimidazo[1,2-b]pyridazine with various arylboronic acids.
Materials:
-
6-Chloroimidazo[1,2-b]pyridazine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
2 M Aqueous Na₂CO₃ solution
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
Chloroform
-
Saturated NaCl solution
-
Anhydrous Na₂SO₄
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add 6-chloroimidazo[1,2-b]pyridazine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a mixture of DME (8 mL), ethanol (2 mL), and 2 M aqueous Na₂CO₃ solution (1 mL).
-
Heat the reaction mixture to 80 °C and stir for 48 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with chloroform (3 x 20 mL).
-
Wash the combined organic layers with a saturated NaCl solution (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-imidazo[1,2-b]pyridazine.
Protocol 2: Sonogashira Coupling of 3-Bromoimidazo[1,2-b]pyridazine
This protocol outlines a general procedure for the Sonogashira coupling of 3-bromoimidazo[1,2-b]pyridazine with terminal alkynes.
Materials:
-
3-Bromoimidazo[1,2-b]pyridazine
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk tube or sealed vial, add 3-bromoimidazo[1,2-b]pyridazine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add DMF as the solvent, followed by Et₃N (3.0 mmol) and the terminal alkyne (1.2 mmol).
-
Seal the vessel and heat the reaction mixture to 100 °C for 3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkynyl-imidazo[1,2-b]pyridazine.
Protocol 3: Direct C-H Arylation of Imidazo[1,2-b]pyridazine
This protocol provides a general method for the direct C-H arylation of the imidazo[1,2-b]pyridazine core at the C3 position with arylboronic acids.
Materials:
-
Imidazo[1,2-b]pyridazine
-
Arylboronic acid (1.5 equivalents)
-
Silver(I) nitrate (AgNO₃) (0.2 equivalents)
-
Potassium persulfate (K₂S₂O₈) (3.0 equivalents)
-
Dichloromethane (DCM)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve imidazo[1,2-b]pyridazine (1.0 mmol) and the arylboronic acid (1.5 mmol) in a 1:1 mixture of DCM and water.
-
To this solution, add AgNO₃ (0.2 mmol) and K₂S₂O₈ (3.0 mmol).
-
Stir the reaction mixture vigorously at room temperature for 3-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, perform a basic work-up.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 3-aryl-imidazo[1,2-b]pyridazine.
Data Presentation
Table 1: Suzuki-Miyaura Coupling of 6-Chloroimidazo[1,2-b]pyridazine with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenylimidazo[1,2-b]pyridazine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)imidazo[1,2-b]pyridazine | 92 |
| 3 | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)imidazo[1,2-b]pyridazine | 78 |
| 4 | 3-Thienylboronic acid | 6-(Thiophen-3-yl)imidazo[1,2-b]pyridazine | 75 |
Table 2: Sonogashira Coupling of 3-Bromoimidazo[1,2-b]pyridazine with Terminal Alkynes
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-(Phenylethynyl)imidazo[1,2-b]pyridazine | 90 |
| 2 | Ethynyltrimethylsilane | 3-((Trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine | 88 |
| 3 | 1-Hexyne | 3-(Hex-1-yn-1-yl)imidazo[1,2-b]pyridazine | 82 |
| 4 | 3-Ethynylpyridine | 3-(Pyridin-3-ylethynyl)imidazo[1,2-b]pyridazine | 79 |
Table 3: Biological Activity of Functionalized Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target | IC₅₀ (nM) | Disease Area | Reference |
| Ponatinib | Multi-kinase (including Bcr-Abl) | 0.4 - 20 | Leukemia | [1][2] |
| O-10 | ALK (wild-type) | 2.6 | NSCLC | [3][4] |
| O-10 | ALK (G1202R mutant) | 6.4 | NSCLC | [3][4] |
| BMS-986165 (Tyk2 JH2 inhibitor) | Tyk2 (cellular assay) | 21 | Autoimmune Diseases | [5] |
| SGI-1776 | Pim-1 Kinase | 7 | Cancer | [6] |
| Derivative 4 | β-Amyloid Plaques (Kᵢ) | 11.0 | Alzheimer's Disease | [7] |
Mandatory Visualizations
Signaling Pathways
References
- 1. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]
- 2. tdcommons.org [tdcommons.org]
- 3. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloroimidazo[1,2-b]pyridazine is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry, primarily as a versatile starting material for the synthesis of potent and selective kinase inhibitors. Its unique structural and electronic properties allow for regioselective functionalization at the C3 and C6 positions, providing a valuable framework for the development of novel therapeutic agents targeting a range of diseases, including cancer and autoimmune disorders. This document provides detailed application notes, experimental protocols, and data summaries for the use of this compound in the discovery of kinase inhibitors.
Synthetic Applications
The this compound scaffold allows for sequential and regioselective functionalization. The bromine atom at the C3 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties. The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide range of amine-containing substituents.
General Synthetic Workflow
A general and efficient synthetic strategy to access 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives commences with this compound. The workflow typically involves an initial Suzuki-Miyaura coupling at the C3 position, followed by a nucleophilic aromatic substitution at the C6 position.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C3-Position
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask.
-
Add the palladium catalyst under a stream of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-6-chloroimidazo[1,2-b]pyridazine.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution at the C6-Position
This protocol details a general method for the amination of the C6 position of a 3-aryl-6-chloroimidazo[1,2-b]pyridazine derivative.
Materials:
-
3-Aryl-6-chloroimidazo[1,2-b]pyridazine
-
Amine (2.0 equivalents)
-
Base (e.g., Cs₂CO₃ or CsF, 1.0-2.0 equivalents)
-
Solvent (e.g., DMSO or n-propanol)
-
Standard glassware for organic synthesis
Procedure:
-
In a sealed tube or round-bottom flask, dissolve the 3-aryl-6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in the chosen solvent.
-
Add the amine (2.0 eq) and the base (1.0-2.0 eq).
-
Heat the reaction mixture to 100-150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-6-amino-imidazo[1,2-b]pyridazine.[1]
Applications in Kinase Inhibitor Discovery
The 3,6-disubstituted imidazo[1,2-b]pyridazine scaffold has proven to be a privileged structure for the development of inhibitors targeting several key kinases involved in cell signaling pathways critical for cancer and inflammatory diseases.
Monopolar Spindle 1 (Mps1) Kinase Inhibitors
Signaling Pathway: Mps1 is a crucial kinase in the spindle assembly checkpoint (SAC), a cellular mechanism that ensures the accurate segregation of chromosomes during mitosis. Dysregulation of Mps1 can lead to aneuploidy, a hallmark of many cancers. Mps1 inhibitors can induce mitotic arrest and apoptosis in cancer cells.
Quantitative Data: A series of imidazo[1,2-b]pyridazine-based compounds have been developed as potent Mps1 inhibitors.
| Compound ID | Mps1 (cellular IC₅₀, nM) | A549 (IC₅₀, nM) | Reference |
| 27f | 0.70 | 6.0 | [2][3] |
Experimental Protocol: In Vitro Mps1 Kinase Assay (ADP-Glo™)
This protocol is adapted for a 96-well format to measure Mps1 kinase activity by quantifying ADP production.[4]
Materials:
-
Recombinant human Mps1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Imidazo[1,2-b]pyridazine-based test inhibitor
-
ATP
-
5x Kinase Buffer 1 (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
DTT
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test inhibitor in 1x Kinase Buffer with a final DMSO concentration ≤1%.
-
Prepare a master mix containing Mps1 kinase (e.g., 10 ng/µl) and MBP (e.g., 5 mg/ml) in 1x Kinase Buffer.[5]
-
Add 2.5 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Add 12.5 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 45 minutes.[5]
-
Add 25 µL of ADP-Glo™ Reagent to stop the reaction and incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.
Tyrosine Kinase 2 (Tyk2) Inhibitors
Signaling Pathway: Tyk2 is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways, particularly those involving IL-12, IL-23, and Type I interferons.[6] These pathways are implicated in the pathogenesis of various autoimmune and inflammatory diseases. Tyk2 inhibitors can modulate these immune responses. Notably, selective inhibition is often achieved by targeting the pseudokinase (JH2) domain of Tyk2.[6][7][8][9][10][11]
Quantitative Data: Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective allosteric inhibitors of Tyk2 by binding to its JH2 domain.[12]
| Compound ID | Tyk2 JH2 (IC₅₀, µM) | IL-23 cellular (IC₅₀, µM) | IFNα cellular (IC₅₀, µM) | Reference |
| 7 | 0.48 | - | - | [12] |
| 35 | - | 0.057 | 0.16 | [12] |
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibitors
Signaling Pathway: TAK1 is a key mediator in the signaling pathways of pro-inflammatory cytokines such as TNF-α and IL-1β. It activates downstream pathways including NF-κB and MAPKs (JNK and p38), which are crucial for immune and inflammatory responses. Overexpression of TAK1 is implicated in certain cancers, like multiple myeloma.
Quantitative Data: 3,6-disubstituted imidazo[1,2-b]pyridazines have been developed as potent TAK1 inhibitors with significant anti-myeloma activity.[13][14]
| Compound ID | TAK1 (IC₅₀, nM) | MPC-11 (GI₅₀, nM) | H929 (GI₅₀, nM) | Reference |
| 26 | 55 | 30 | 30 | [13][14] |
Dual-specificity Tyrosine-phosphorylation-regulated Kinase (DYRK) Inhibitors
Signaling Pathway: DYRK family kinases, particularly DYRK1A, are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. DYRK1A has been implicated in neurological disorders such as Down syndrome and Alzheimer's disease, as well as in certain cancers.
Quantitative Data: The imidazo[1,2-b]pyridazine scaffold has been utilized to develop selective inhibitors of DYRK1A.[15][16][17]
| Compound ID | DYRK1A (IC₅₀, nM) | CLK1 (IC₅₀, nM) | Reference |
| 17 | Potent cellular inhibitor | - | [15][16][17] |
| 29 | - | Improved selectivity over CLK | [15][16][17] |
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry for the development of kinase inhibitors. The ability to selectively functionalize the C3 and C6 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein provide a solid foundation for researchers to explore and expand the therapeutic potential of this promising heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases -ORCA [orca.cardiff.ac.uk]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown promise as inhibitors of various kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology.[1][2][3][4][5] The functionalization of this scaffold through palladium-catalyzed cross-coupling reactions is a key strategy for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the C-3 position of 3-bromo-6-chloroimidazo[1,2-b]pyridazine.
Strategic Importance in Drug Discovery
The imidazo[1,2-b]pyridazine core is a key component of several potent kinase inhibitors. For instance, ponatinib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), features this scaffold. The ability to introduce a variety of substituents at the C-3 and C-6 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The cross-coupling reactions detailed herein provide a versatile platform for accessing a wide range of 3-substituted-6-chloroimidazo[1,2-b]pyridazines, which can serve as crucial intermediates in the synthesis of targeted therapies. These derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer, such as those involving FLT3, IKKβ, PIM, Mps1, and BCR-ABL kinases.[1][2][3][4][5]
Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 3-position of the imidazo[1,2-b]pyridazine core and various aryl or heteroaryl groups. It should be noted that this compound can exhibit poor reactivity under certain Suzuki cross-coupling conditions, potentially leading to low yields.[1] Careful optimization of the catalyst, ligand, base, and solvent system is therefore crucial for successful coupling.
General Experimental Protocol:
A mixture of this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05-0.1 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.) in a suitable solvent system (e.g., DMF/H₂O, toluene/EtOH/H₂O, or dioxane/water) is subjected to conventional heating or microwave irradiation. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 1 | 2-Thienylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 / 24 | Moderate | [6] |
| 2 | Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 120 / 0.5 (MW) | Moderate | [6] |
| 3 | 3-Methoxycarbonylbenzeneboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₂CO₃ (2) | DMF/H₂O | 120 / 0.5 (MW) | Moderate | [6] |
Note: The term "Moderate" is used as specific yield percentages were not provided in the reference for the direct coupling at the 3-position.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 3-position of the imidazo[1,2-b]pyridazine scaffold.
General Experimental Protocol:
A reaction vessel is charged with this compound (1.0 equiv.), the desired amine (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu) in an anhydrous, inert solvent (e.g., dioxane or toluene). The mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. The product is then isolated and purified.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon triple bond, linking a terminal alkyne to the 3-position of the imidazo[1,2-b]pyridazine core. This reaction is instrumental in creating rigid linkers and introducing linear moieties into potential drug candidates.[4]
General Experimental Protocol:
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., DMF or THF/Et₃N), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 0.02-0.05 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 equiv.), and a base (e.g., Et₃N or DIPA) are added. The reaction is stirred at room temperature or elevated temperature under an inert atmosphere. After completion, the reaction is quenched, and the product is extracted and purified.
Table 2: Representative Sonogashira Coupling Reaction
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) / Time | Yield (%) | Reference |
| 1 | 1-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |
Note: While the reference describes the synthesis of a potent BCR-ABL inhibitor featuring a C-3 alkynyl linkage, the specific reaction conditions and yield for the Sonogashira coupling of this compound were not detailed.
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
References
- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Sonogashira Coupling of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine for the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] The imidazo[1,2-b]pyridazine core is a significant heterocyclic scaffold found in numerous biologically active compounds, making the development of synthetic methodologies for its functionalization a key area of research in medicinal chemistry. This application note provides a detailed experimental protocol for the Sonogashira coupling of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with terminal alkynes, enabling the synthesis of a diverse range of 3-alkynyl-6-chloroimidazo[1,2-b]pyridazine derivatives.
Reaction Principle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from the terminal alkyne and the copper(I) co-catalyst. Reductive elimination from the resulting palladium(II) complex yields the desired coupled product and regenerates the active palladium(0) catalyst.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol
This protocol is a general guideline for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, (trimethylsilyl)acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or 1,4-Dioxane)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Catalyst and Co-catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.02 - 0.05 equiv) and copper(I) iodide (0.04 - 0.10 equiv).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., THF or DMF) to dissolve the solids, followed by the addition of the base (e.g., triethylamine, 2.0 - 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1 - 1.5 equiv) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Caption: Experimental workflow for the Sonogashira coupling.
Data Presentation
The following table provides a template for summarizing the results of Sonogashira coupling reactions between this compound and various terminal alkynes. Researchers can use this table to systematically record and compare their experimental data.
| Entry | Terminal Alkyne (R-C≡CH) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)¹ |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | Et₃N | THF | 60 | 12 | e.g., 85 |
| 2 | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (3) | DIPEA | DMF | 50 | 8 | e.g., 90 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | Et₃N | Dioxane | 80 | 16 | e.g., 78 |
| 4 | 3-Hydroxypropyne | PdCl₂(PPh₃)₂ (3) | Et₃N | THF | RT | 24 | e.g., 65 |
| 5 | User-defined alkyne | ||||||
| 6 | User-defined alkyne |
¹ Isolated yield after purification. Data shown are illustrative examples.
Conclusion
The Sonogashira coupling of this compound provides an efficient and modular route to a variety of 3-alkynyl substituted imidazo[1,2-b]pyridazine derivatives. These products can serve as versatile intermediates for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The provided protocol offers a robust starting point for researchers to explore this valuable transformation.
References
Application of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine in Materials Science: A Focus on Organic Light-Emitting Diodes (OLEDs)
Abstract
3-Bromo-6-chloroimidazo[1,2-b]pyridazine is a versatile heterocyclic building block with significant potential in materials science, particularly in the development of advanced organic electronic devices. Its unique chemical structure, featuring reactive bromine and chlorine substituents, allows for strategic functionalization to tailor its electronic and photophysical properties. This application note details the use of the imidazo[1,2-b]pyridazine core, derivable from this compound, as a novel electron-transporting unit in the design of high-performance host materials for red phosphorescent organic light-emitting diodes (PhOLEDs).
Introduction
The imidazo[1,2-b]pyridazine (IP) scaffold has emerged as a promising component in the design of materials for organic electronics due to its inherent electron-deficient nature, which facilitates efficient electron transport.[1][2] This characteristic, combined with its high thermal stability, makes it an excellent candidate for host materials in PhOLEDs.[1][2] By strategically modifying the IP core with electron-donating units, bipolar host materials can be synthesized. These materials possess balanced charge carrier injection and transport properties, which are crucial for achieving high electroluminescence efficiency and device stability in OLEDs.[1][2][3]
This document outlines the application of imidazo[1,2-b]pyridazine derivatives, synthesized from precursors like this compound, as host materials in red PhOLEDs. It provides detailed experimental protocols, summarizes key performance data, and visualizes the underlying scientific principles and workflows.
Application Notes
The core application of the imidazo[1,2-b]pyridazine moiety in materials science lies in its use as an electron-transporting building block for bipolar host materials in PhOLEDs.[1][2] The rationale behind this application is twofold:
-
Excellent Electron Transport: The nitrogen atoms in the pyridazine ring withdraw electron density, making the IP core electron-deficient and thus promoting efficient electron transport.[1][2]
-
High Triplet Energy: A high triplet energy level (ET) is essential for host materials to effectively confine the triplet excitons of the phosphorescent guest emitter, preventing energy back-transfer and ensuring high emission efficiency. The rigid, fused-ring structure of the IP core contributes to a high ET.
By attaching hole-transporting units, such as carbazole, to the IP core, bipolar host materials with balanced charge transport can be created.[1][2] The position of this linkage significantly influences the material's properties and the final device performance.
Experimental Protocols
Synthesis of Imidazo[1,2-b]pyridazine-based Host Materials
The synthesis of the target host materials (e.g., IP6Cz, IP68Cz, IP36Cz, and IP368Cz) involves a multi-step process. While the specific starting material in the cited literature is not this compound, this compound can serve as a versatile precursor. A plausible synthetic route starting from this compound would involve initial dehalogenation to obtain the parent imidazo[1,2-b]pyridazine, followed by selective bromination at the desired positions (3, 6, and/or 8) and subsequent Suzuki or Buchwald-Hartwig cross-coupling reactions with the appropriate carbazole boronic acid or amine derivatives.
Proposed Synthetic Scheme from this compound:
Caption: Proposed synthetic pathway to imidazo[1,2-b]pyridazine-based host materials.
Fabrication of Red Phosphorescent OLEDs
The fabricated red PhOLEDs typically have a multilayer structure deposited on an indium tin oxide (ITO) coated glass substrate.
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
Detailed Fabrication Steps:
-
Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven. Finally, they are treated with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: All organic layers are deposited by thermal evaporation in a high-vacuum chamber (< 5 x 10-6 Torr).
-
HIL: 10 nm of molybdenum oxide (MoO3).
-
HTL: 40 nm of N,N'-di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB).
-
EML: 20 nm of the synthesized imidazo[1,2-b]pyridazine-based host material doped with 8 wt% of a red phosphorescent emitter, such as tris(2-phenylquinoline)iridium(III) (Ir(pq)2acac) or tris(1-phenylisoquinoline)iridium(III) (Ir(piq)2acac).
-
ETL: 40 nm of the synthesized imidazo[1,2-b]pyridazine-based host material or a standard ETL material like 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB).
-
-
Cathode Deposition: A 1 nm layer of lithium fluoride (LiF) as the EIL and a 100 nm layer of aluminum (Al) as the cathode are deposited by thermal evaporation through a shadow mask to define the active area of the device.
-
Encapsulation: The devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Caption: OLED fabrication workflow and device architecture.
Data Presentation
The performance of red PhOLEDs using different imidazo[1,2-b]pyridazine-based host materials is summarized below. The data highlights the impact of the carbazole substitution pattern on the device efficiency.
Table 1: Electroluminescent Performance of Red PhOLEDs with Ir(pq)2acac Emitter. [2]
| Host Material | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Luminance (cd/m²) | Turn-on Voltage (V) |
| IP6Cz | 26.9 | 58.7 | > 10000 | 2.6 |
| IP68Cz | 25.2 | 55.1 | > 10000 | 2.7 |
| IP36Cz | 18.5 | 40.3 | > 10000 | 2.8 |
| IP368Cz | 15.6 | 34.0 | > 10000 | 2.9 |
Table 2: Photophysical and Electrochemical Properties of IP-based Host Materials. [2]
| Material | Tg (°C) | Td (°C) | HOMO (eV) | LUMO (eV) | ET (eV) |
| IP6Cz | 135 | 430 | -5.85 | -2.55 | 2.68 |
| IP68Cz | 158 | 455 | -5.90 | -2.50 | 2.65 |
| IP36Cz | 142 | 440 | -5.88 | -2.60 | 2.70 |
| IP368Cz | 165 | 465 | -5.92 | -2.58 | 2.67 |
Tg: Glass transition temperature; Td: Decomposition temperature; HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital; ET: Triplet Energy.
Signaling Pathways and Logical Relationships
The high efficiency of the OLEDs based on these imidazo[1,2-b]pyridazine hosts can be attributed to the well-defined energy level alignment and charge transport pathways within the device.
Caption: Charge injection, transport, and recombination in the OLED.
Conclusion
This compound serves as a valuable starting material for the synthesis of functional organic materials. Its derivatives, particularly those incorporating the imidazo[1,2-b]pyridazine core, have demonstrated exceptional performance as host materials in red PhOLEDs. The combination of high triplet energy, excellent electron mobility, and high thermal stability makes the imidazo[1,2-b]pyridazine moiety a compelling building block for next-generation organic electronic devices. Further research into the functionalization of the this compound scaffold is expected to yield novel materials with tailored properties for a wide range of applications in materials science.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine, a key intermediate in pharmaceutical research.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves a two-step synthesis. The first step is the cyclization of a starting material like 3,6-dichloropyridazine with an appropriate α-amino carbonyl compound to form the 6-chloroimidazo[1,2-b]pyridazine core. The second step is a regioselective bromination at the 3-position, typically using N-bromosuccinimide (NBS) under controlled conditions.
Q2: What are the typical yields for the bromination of 6-chloroimidazo[1,2-b]pyridazine?
A2: While specific yields can vary based on the exact reaction conditions, the bromination of 6-chloroimidazo[1,2-b]pyridazine to afford the 3-bromo derivative is generally reported to be efficient. Some procedures suggest that the product can be used in subsequent steps without extensive purification, implying a high-yielding and clean reaction.
Q3: What are the key safety precautions to consider during this synthesis?
A3: this compound should be handled with care as it is a halogenated heterocyclic compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The reaction should be performed in a well-ventilated fume hood. It is also important to store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical bromination step.
Issue 1: Low or No Product Yield
Low or no yield of the desired this compound can be attributed to several factors, from reagent quality to reaction conditions.
| Possible Cause | Recommended Action | Expected Outcome |
| Degraded N-Bromosuccinimide (NBS) | Use freshly opened or recrystallized NBS. The quality of NBS is crucial for successful bromination. | Improved yield due to the presence of an active brominating agent. |
| Inappropriate Solvent | While chloroform is commonly used, other solvents like acetonitrile or dichloromethane can be tested. The choice of solvent can significantly influence the reaction rate and yield. | Optimization of the solvent may lead to a significant increase in product formation. |
| Suboptimal Reaction Temperature | The reaction is typically run at room temperature overnight. If the yield is low, consider running the reaction at a slightly elevated temperature (e.g., 40-50 °C) or for a longer duration. Conversely, if side products are observed, cooling the reaction in an ice bath during the addition of NBS may be beneficial. | Adjusting the temperature can help drive the reaction to completion or minimize side reactions, thereby improving the yield of the desired product. |
| Incorrect Stoichiometry | A slight excess of NBS (e.g., 1.1 to 1.2 equivalents) is generally recommended. Insufficient NBS will result in incomplete conversion, while a large excess may lead to the formation of di-brominated byproducts. | Using the optimal stoichiometry will maximize the conversion of the starting material to the desired mono-brominated product. |
Experimental Protocols
Detailed Methodology for the Bromination of 6-chloroimidazo[1,2-b]pyridazine
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
6-chloroimidazo[1,2-b]pyridazine
-
N-Bromosuccinimide (NBS)
-
Chloroform (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Argon or Nitrogen gas
Procedure:
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 equivalent) in anhydrous chloroform in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (1.1 - 1.2 equivalents) portion-wise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water and ethyl acetate.
-
Separate the organic and aqueous layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product is often of sufficient purity for subsequent reactions. If further purification is needed, silica gel column chromatography can be employed.
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield.
General Synthesis Pathway
This diagram outlines the general synthetic pathway for this compound.
Caption: General synthetic route.
Technical Support Center: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Purification Issues
This section addresses common problems encountered during the purification of this compound.
| Problem ID | Issue Description | Recommended Actions |
| PUR-001 | Product is an off-white or yellowish solid after initial synthesis and work-up. | - For many subsequent reactions, this purity may be sufficient. A patent for the synthesis of this compound suggests the crude product from an extractive work-up can be used directly. - If higher purity is required, proceed to column chromatography or recrystallization. A yellowish tint may indicate residual starting materials or byproducts. |
| PUR-002 | Low recovery after aqueous work-up. | - Ensure the pH of the aqueous layer is neutral or slightly basic before final extractions. Acidic conditions might protonate the imidazopyridazine nitrogen, increasing its aqueous solubility. - Increase the number of extractions with an organic solvent like ethyl acetate or dichloromethane. - Use a saturated brine wash for the final aqueous wash to reduce the solubility of the product in any remaining aqueous phase. |
| PUR-003 | Streaking or poor separation on silica gel TLC. | - The compound is a basic heterocycle, which can interact strongly with the acidic silica gel. Add a small amount of triethylamine (0.1-1%) to the eluent to deactivate the silica and improve the spot shape. - Try a different stationary phase, such as neutral alumina, for TLC analysis. - Ensure the sample is fully dissolved in a minimal amount of solvent before spotting on the TLC plate. |
| PUR-004 | Product appears to decompose during silica gel column chromatography. | - Deactivate the silica gel by pre-eluting the column with the chosen mobile phase containing a small amount of triethylamine (0.1-1%). - Consider using a less acidic stationary phase like neutral alumina. - Minimize the time the compound spends on the column by using flash chromatography with a slightly more polar solvent system to expedite elution. |
| PUR-005 | Difficulty finding a suitable recrystallization solvent. | - Start with common solvents for heterocyclic compounds. Test solubility in small amounts of hot and cold solvents such as ethanol, isopropanol, acetonitrile, and ethyl acetate. - If the compound is too soluble in one solvent and insoluble in another, a two-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may be effective. Dissolve the compound in a minimal amount of the "good" hot solvent and slowly add the "poor" solvent until turbidity appears, then allow to cool slowly. |
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for the synthesis of this compound?
A1: A common extractive work-up is often sufficient for many applications. After the reaction, the mixture is typically diluted with water and an organic solvent like ethyl acetate. The organic layer is separated and washed sequentially with a saturated sodium bicarbonate solution and saturated sodium chloride (brine). The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product as a solid.
Q2: When is further purification beyond an extractive work-up necessary?
A2: High-purity material is often required for applications such as the synthesis of active pharmaceutical ingredients (APIs), analytical standards, or when trace impurities might interfere with subsequent sensitive reactions (e.g., catalysis). If your downstream application requires high purity, or if the initial work-up yields a product with significant impurities detected by NMR or LC-MS, further purification is recommended.
Q3: What are the recommended starting conditions for column chromatography?
A3: For silica gel chromatography, a good starting point for developing a mobile phase is a mixture of a non-polar and a polar solvent.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Recommended Eluent Systems to Test:
-
Hexanes:Ethyl Acetate gradient (e.g., starting from 9:1 to 1:1)
-
Dichloromethane:Methanol gradient (e.g., starting from 100:0 to 98:2)
-
-
Additive: Due to the basic nature of the imidazo[1,2-b]pyridazine core, it is highly recommended to add 0.1-1% triethylamine to the eluent to prevent streaking and potential degradation on the acidic silica gel.
Q4: How can I perform a recrystallization for this compound?
A4: While a specific single solvent for recrystallization is not widely reported, you can determine a suitable system experimentally.
-
Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Good candidates for single-solvent recrystallization will show low solubility at room temperature and high solubility when hot. Potential solvents include ethanol, isopropanol, or acetonitrile.
-
Two-Solvent System: If a single solvent is not ideal, try a two-solvent system. For example, dissolve the compound in a minimal amount of a hot solvent in which it is very soluble (e.g., ethanol or ethyl acetate). Then, add a poor solvent in which it is insoluble (e.g., water or hexanes) dropwise until the solution becomes cloudy. Allow the mixture to cool slowly to promote crystal formation.
Experimental Protocols
Protocol 1: Extractive Work-Up for General Purity
-
Upon completion of the synthesis reaction, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add water and ethyl acetate.
-
Shake the funnel gently and allow the layers to separate.
-
Isolate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Perform a final wash of the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain this compound as a white to off-white solid.
Protocol 2: High-Purity Purification by Flash Column Chromatography
-
Prepare the Eluent: Based on prior TLC analysis (e.g., 7:3 Hexanes:Ethyl Acetate with 0.5% Triethylamine), prepare a sufficient volume of the mobile phase.
-
Pack the Column: Securely pack a glass column with silica gel using the prepared eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or dichloromethane. Alternatively, for less soluble samples, perform a dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Run the column using the chosen eluent, applying positive pressure (flash chromatography) to maintain a steady flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualization
Caption: Purification workflow for this compound.
Technical Support Center: Bromination of 6-chloroimidazo[1,2-b]pyridazine
This technical support guide provides troubleshooting advice and frequently asked questions for the bromination of 6-chloroimidazo[1,2-b]pyridazine, a key reaction in the synthesis of various biologically active compounds. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the bromination of 6-chloroimidazo[1,2-b]pyridazine?
The major product is 3-bromo-6-chloroimidazo[1,2-b]pyridazine. The bromination occurs regioselectively at the C3 position of the imidazo[1,2-b]pyridazine ring system. This is due to the electronic properties of the heterocyclic system, where the C3 position is most susceptible to electrophilic attack.
Q2: What is the most common reagent used for the bromination of 6-chloroimidazo[1,2-b]pyridazine?
N-Bromosuccinimide (NBS) is the most commonly used reagent for this transformation. It is an easily handled solid and a source of electrophilic bromine, allowing for controlled bromination under relatively mild conditions.
Q3: What are the typical reaction conditions for the bromination of 6-chloroimidazo[1,2-b]pyridazine with NBS?
A general procedure involves dissolving 6-chloroimidazo[1,2-b]pyridazine in a suitable solvent, such as chloroform, and then adding N-bromosuccinimide. The reaction is often carried out at room temperature and may be stirred overnight.
Q4: Can over-bromination occur, and what are the likely products?
Yes, over-bromination is a potential side reaction, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for an extended period. The likely over-bromination product would be a di-brominated species. Based on the electronic activation of the ring system, the second bromine atom would likely add to another available position on the imidazole ring, such as the C2 position, or potentially on the pyridazine ring, although this is less favored.
Q5: Are there other potential side reactions besides over-bromination?
Other potential side reactions include:
-
Bromination at other positions: While C3 is the most favorable position, minor amounts of other isomers, such as 2-bromo-6-chloroimidazo[1,2-b]pyridazine, could be formed.
-
Decomposition of the starting material or product: The imidazo[1,2-b]pyridazine ring system can be sensitive to harsh reaction conditions. The use of strong acids or high temperatures could lead to decomposition.
Troubleshooting Guide
This guide addresses common issues encountered during the bromination of 6-chloroimidazo[1,2-b]pyridazine.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired 3-bromo product | Incomplete reaction. | - Increase the reaction time.- Ensure the NBS is of high purity; recrystallize if necessary.- Slightly increase the stoichiometry of NBS (e.g., to 1.1 equivalents). |
| Decomposition of starting material or product. | - Run the reaction at a lower temperature (e.g., 0 °C).- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| Presence of multiple products in the crude mixture (TLC/LC-MS analysis) | Over-bromination (formation of di-bromo species). | - Use a stoichiometric amount of NBS (1.0 equivalent).- Add the NBS portion-wise to the reaction mixture to maintain a low concentration.- Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Formation of isomeric byproducts. | - Optimize the reaction solvent. Non-polar aprotic solvents often favor the desired regioselectivity.- Control the reaction temperature carefully. | |
| Difficulty in purifying the product | Co-elution of the desired product with byproducts. | - Employ a different column chromatography stationary phase (e.g., alumina instead of silica gel).- Consider recrystallization as an alternative or additional purification step. |
| The product is unstable on silica gel. | - Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.- Perform the purification quickly and at a low temperature. |
Quantitative Data Summary
The following table summarizes typical yields for the bromination of 6-chloroimidazo[1,2-b]pyridazine under different conditions. Please note that these are representative examples and actual yields may vary.
| Brominating Agent | Solvent | Temperature | Reaction Time | Yield of this compound | Reference |
| NBS (1.1 eq) | Chloroform | Room Temp. | Overnight | High (often used without further purification) | General Synthetic Procedures |
| NBS (1.05 eq) | Acetonitrile | 0 °C to RT | 4 h | >90% | Inferred from similar reactions |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
6-chloroimidazo[1,2-b]pyridazine
-
N-Bromosuccinimide (NBS)
-
Chloroform (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 equivalent) in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 - 1.1 equivalents) portion-wise to the cooled solution under stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Reaction Pathway
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Suzuki-Miyaura cross-coupling reaction for 3-Bromo-6-chloroimidazo[1,2-b]pyridazine. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful and efficient synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion is a frequent issue and can often be attributed to several factors:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure your palladium source and ligand are of good quality and have been stored correctly. For challenging substrates like this electron-deficient heterocycle, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Consider using more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or pre-formed palladium pre-catalysts.[2]
-
Insufficient Degassing: The Suzuki coupling is sensitive to oxygen, which can lead to the oxidation of phosphine ligands and the formation of inactive palladium species.[3] Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solution.
-
Inappropriate Base: The base is crucial for activating the boronic acid. If the base is too weak, the reaction may not proceed. If it's too strong, it could lead to decomposition of the starting materials or product. For this substrate, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The solubility of the base can also be a factor; ensure vigorous stirring.[4][5]
-
Low Reaction Temperature: Many Suzuki couplings require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature, a gradual increase (e.g., to 80-110 °C) may be necessary.[6]
Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?
A2: The formation of side products is a common challenge that reduces the yield of the desired product.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[4] Rigorous degassing is the first line of defense. Using a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that rapidly generates the active Pd(0) species can also minimize this.
-
Dehalogenation (Hydrodehalogenation): This involves the replacement of the bromine atom with a hydrogen atom. This can be caused by certain impurities, an inappropriate choice of base or solvent, or running the reaction at too high a temperature. If dehalogenation is a significant issue, try lowering the reaction temperature or screening different bases and solvents.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, which is often water or the solvent itself.[4] Using anhydrous solvents and reagents can help. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue.
Q3: Should I be concerned about the reactivity of the C-Cl bond at the 6-position?
A3: Yes, this is an important consideration. Generally, the C-Br bond is significantly more reactive than the C-Cl bond in Suzuki couplings. This allows for selective coupling at the 3-position. To maintain this selectivity, it is crucial to use reaction conditions that favor the oxidative addition to the C-Br bond. This typically involves using appropriate palladium catalysts and not overly harsh reaction conditions (e.g., excessively high temperatures for prolonged periods), which might lead to undesired reactivity at the C-Cl bond.
Optimization of Reaction Conditions
The successful Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Below is a summary of key parameters and a starting point for optimization.
Data on Reaction Condition Optimization
The following table summarizes a set of hypothetical but representative conditions for the Suzuki coupling of this compound with a generic arylboronic acid, illustrating the effect of different parameters on the reaction yield. This data is intended to serve as a guide for optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 8 | 85 |
| 4 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DME | 90 | 16 | 68 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 88 |
Note: This data is illustrative and actual results may vary depending on the specific boronic acid used and the purity of the reagents.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 3-aryl-6-chloroimidazo[1,2-b]pyridazine.
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Workflow for Optimizing Suzuki Coupling Conditions
This diagram outlines a logical workflow for systematically optimizing the reaction conditions for the Suzuki coupling of this compound.
Caption: A systematic workflow for optimizing Suzuki coupling reactions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling - Google Patents [patents.google.com]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
challenges in the scale-up of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the production of this compound, presented in a question-and-answer format.
Issue 1: Low Yield During Imidazo[1,2-b]pyridazine Ring Formation
-
Question: We are experiencing low yields during the initial cyclization step to form the 6-chloroimidazo[1,2-b]pyridazine core. What are the potential causes and solutions?
-
Answer: Low yields in this step are often attributed to several factors:
-
Starting Material Quality: The purity of the 3-amino-6-chloropyridazine and the α-halo ketone are critical. Impurities can interfere with the reaction. Ensure starting materials are of high purity.
-
Reaction Conditions: The reaction is typically carried out under mild basic conditions. The choice of base and solvent can significantly impact the yield. Sodium bicarbonate is a commonly used base.
-
Nucleophilicity of the Pyridazine Ring: The presence of the chlorine atom on the pyridazine ring is crucial for a successful reaction, as it influences the nucleophilicity of the ring nitrogen atoms, favoring the desired cyclization.[1]
-
Temperature Control: While the reaction is generally conducted under mild conditions, temperature excursions can lead to side product formation. Maintain consistent temperature control throughout the reaction.
-
Issue 2: Poor Regioselectivity in the Bromination Step
-
Question: Our bromination of 6-chloroimidazo[1,2-b]pyridazine with N-bromosuccinimide (NBS) is resulting in a mixture of isomers, with the bromine at undesired positions. How can we improve the regioselectivity for the 3-position?
-
Answer: Achieving high regioselectivity in electrophilic aromatic bromination is a common challenge. Here are key factors to consider:
-
Temperature: This is a critical parameter. Lowering the reaction temperature can significantly enhance regioselectivity. For some electrophilic aromatic brominations, temperatures as low as -30°C to -78°C may be necessary.[2]
-
Solvent Choice: The polarity of the solvent can influence the reaction's regioselectivity. It is advisable to screen different solvents to find the optimal conditions for this specific substrate.
-
Slow Addition of Brominating Agent: Many bromination reactions are exothermic.[2] The slow and controlled addition of NBS, along with efficient cooling and stirring, is crucial to maintain the target temperature and prevent runaway reactions that can lead to side products.[2]
-
Issue 3: Difficulties in Product Purification
-
Question: We are struggling to purify the final this compound product. What are the likely impurities and effective purification methods?
-
Answer: The primary impurities are likely unreacted starting materials, byproducts from the bromination step (such as succinimide if NBS is used), and any regioisomers.
-
Crystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system needs to be identified through solubility studies.
-
Column Chromatography: For removing closely related impurities like regioisomers, column chromatography using silica gel is a standard technique.
-
Filtration: This is a fundamental technique for separating the solid product from the reaction mixture or a crystallization solvent.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the bromination step with NBS?
A1: The use of N-bromosuccinimide (NBS) at an industrial scale presents several significant safety hazards:
-
Thermal Instability: NBS can undergo hazardous thermal decomposition, especially at elevated temperatures.[4][5]
-
Incompatible Solvents: A hazardous side reaction between NBS and solvents like 2-methyltetrahydrofuran (2-MeTHF) has been identified.[6] Solutions of NBS in N,N-dimethylformamide (DMF) can also undergo rapid decomposition.[4][5]
-
Oxidizing Agent: NBS is an oxidizer and may intensify fires. It should be kept away from combustible materials.[7][8]
-
Handling Precautions: Avoid personal contact, including inhalation of dust.[9] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7][9]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and purity of the compound, it should be stored in a cool, dry, and well-ventilated area, preferably under an inert atmosphere and refrigerated at 2-8°C.[7][10]
Q3: Are there greener alternatives for the bromination step?
A3: Yes, research is ongoing into greener halogenation methods. One approach involves the in situ generation of the brominating agent, which avoids the handling and storage of bulk quantities of hazardous reagents like molecular bromine.[10] Another green approach for halogenating aromatic heterocycles uses ammonium halide and hydrogen peroxide in acetic acid.[11]
Q4: How can we monitor the progress of the reactions during scale-up?
A4: Thin-layer chromatography (TLC) is a common and effective technique for monitoring the progress of organic reactions by observing the disappearance of starting materials and the appearance of the product.[3] For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) can be employed.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Cyclization
| Potential Cause | Recommended Action |
| Impure Starting Materials | Verify purity of 3-amino-6-chloropyridazine and α-halo ketone via analytical methods (e.g., NMR, HPLC). Repurify if necessary. |
| Suboptimal Base/Solvent | Screen different mild bases (e.g., NaHCO₃, K₂CO₃) and solvents to optimize reaction conditions. |
| Incorrect Reaction Temperature | Implement strict temperature control. Use a reliable heating/cooling system. |
Table 2: Factors Influencing Regioselectivity of Bromination
| Factor | Effect on Regioselectivity | Recommendation for Scale-Up |
| Temperature | Lower temperatures generally favor higher regioselectivity.[2] | Conduct the reaction at the lowest practical temperature. |
| Solvent Polarity | Can significantly influence the reaction outcome. | Perform solvent screening at the lab scale before scaling up. |
| Rate of Reagent Addition | Rapid addition can lead to temperature spikes and reduced selectivity. | Add the brominating agent slowly and controllably with efficient stirring. |
Experimental Protocols
Protocol 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine (Core Structure)
This protocol is a general guideline based on typical synthesis methods for imidazo[1,2-b]pyridazines.
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 3-amino-6-chloropyridazine in an appropriate solvent (e.g., ethanol).
-
Addition of Base: Add a mild base, such as sodium bicarbonate, to the solution.
-
Addition of α-halo ketone: Slowly add the α-halo ketone to the reaction mixture.
-
Reaction: Heat the mixture to a moderate temperature (e.g., reflux) and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Regioselective Bromination to this compound
This protocol outlines the bromination step, emphasizing safety and selectivity.
-
Reaction Setup: In a reaction vessel equipped for low-temperature reactions, dissolve 6-chloroimidazo[1,2-b]pyridazine in a suitable solvent.
-
Cooling: Cool the solution to the desired low temperature (e.g., -30°C to 0°C).
-
Slow Addition of NBS: Slowly add a solution or solid N-bromosuccinimide (NBS) to the cooled reaction mixture, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction at the low temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench any remaining NBS by adding a suitable reducing agent (e.g., sodium thiosulfate solution).
-
Work-up and Purification: Extract the product into an organic solvent, wash with water and brine, and then dry the organic layer. The solvent is then removed, and the crude product is purified by crystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for production issues.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide | Hovione [hovione.com]
- 6. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
stability issues of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine under acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a solid, crystalline powder at room temperature. For optimal stability, it should be stored in a cool, dry, and well-ventilated area, protected from light and moisture. It is crucial to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and photolytic decomposition. The compound is known to be incompatible with strong oxidizing agents, reducing agents, and nucleophiles.
Q2: What are the potential stability issues of this compound under acidic conditions?
While specific data on the acid stability of this compound is not extensively documented in publicly available literature, compounds with an imidazo[1,2-b]pyridazine core can be susceptible to degradation under acidic conditions. Potential issues include:
-
Hydrolysis: The imidazo[1,2-b]pyridazine ring system may undergo acid-catalyzed hydrolysis, leading to ring opening. The presence of electron-withdrawing halogen substituents (bromo and chloro) could influence the rate of this process.
-
Debromination/Dechlorination: Under certain acidic conditions, particularly in the presence of reducing agents or upon prolonged heating, the bromo and chloro substituents may be cleaved from the heterocyclic core.
-
Formation of Unknown Impurities: Degradation can lead to the formation of various byproducts, which may interfere with analytical measurements and biological assays.
Q3: Are there any known degradation products of this compound in acidic media?
Specific degradation products for this compound under acidic stress have not been reported in the available literature. However, based on the structure, potential degradation products could arise from the hydrolysis of the imidazole or pyridazine ring, or the loss of the halogen atoms. To identify unknown degradation products, it is recommended to use analytical techniques such as LC-MS and NMR.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis after exposure to acidic conditions. | Degradation of this compound. | 1. Confirm the identity of the main peak using a reference standard.2. Attempt to identify the degradation products using LC-MS/MS and NMR.3. Re-evaluate the necessity of using acidic conditions. If possible, use milder acids or shorter exposure times. |
| Loss of starting material during workup with acidic solutions. | The compound is unstable in the acidic solution used. | 1. Minimize the time the compound is in contact with the acidic solution.2. Perform the workup at a lower temperature (e.g., on an ice bath).3. Consider alternative purification methods that do not involve acidic conditions, such as chromatography on neutral or basic stationary phases. |
| Inconsistent results in biological assays. | Degradation of the compound in acidic assay buffers. | 1. Assess the stability of the compound in the specific assay buffer over the time course of the experiment.2. If degradation is observed, consider adjusting the buffer pH or using a different buffer system.3. Prepare fresh solutions of the compound immediately before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions, based on ICH guidelines.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
- Methanol or Acetonitrile (HPLC grade)
- Water (HPLC grade)
- pH meter
- HPLC system with a UV detector or LC-MS
2. Procedure:
- Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Acid Treatment:
- To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
- Maintain the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
- Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralization: Before analysis, neutralize the samples by adding an equimolar amount of NaOH.
- Analysis: Analyze the samples by a stability-indicating HPLC method. Use the initial time point (t=0) as the control.
3. Data Analysis:
- Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area.
- Identify and quantify any significant degradation products.
| Condition | Time (hours) | % Degradation (Example) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, RT | 24 | 5% | Peak 1 (retention time: x.x min) |
| 1 M HCl, RT | 24 | 15% | Peak 1, Peak 2 (retention time: y.y min) |
| 0.1 M HCl, 60 °C | 8 | 20% | Peak 1, Peak 2 |
| 1 M HCl, 60 °C | 8 | 50% | Peak 1, Peak 2, Peak 3 (retention time: z.z min) |
Note: The % degradation and degradation products are hypothetical and need to be determined experimentally.
Visualizations
Experimental Workflow for Acidic Stability Testing
Caption: Workflow for assessing the stability of this compound under acidic conditions.
Potential Degradation Pathway
Caption: Hypothetical degradation pathways for this compound under acidic stress.
Technical Support Center: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical modification of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, with a focus on avoiding dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing cross-coupling reactions on this compound?
A1: The primary challenge is achieving selective functionalization at either the C-3 (bromo) or C-6 (chloro) position without undesired dehalogenation. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective reaction at the C-3 position. However, hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a common side reaction that reduces the yield of the desired product.
Q2: What factors contribute to the dehalogenation of this compound during a reaction?
A2: Dehalogenation can be promoted by several factors, including the choice of catalyst, ligands, base, and solvent. Strong reducing agents are incompatible with this molecule and can lead to dehalogenation.[1] Additionally, certain solvents and bases can act as hydride sources, leading to the undesired side reaction. High reaction temperatures can also increase the rate of dehalogenation.
Q3: How can I selectively functionalize the C-3 position while leaving the C-6 chloro group intact?
A3: Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, selective cross-coupling at the C-3 position is achievable.[2] Careful selection of reaction conditions is crucial. Generally, using milder bases, lower reaction temperatures, and specific palladium catalyst-ligand systems can favor the desired coupling over dehalogenation.
Q4: Is it possible to perform a subsequent cross-coupling reaction at the C-6 position?
A4: Yes, sequential functionalization is a key synthetic strategy for this molecule. After selectively reacting at the C-3 position, the less reactive C-6 chloro group can be targeted for a second cross-coupling reaction under more forcing conditions. A review by Bendjeddou et al. describes the synthesis of various 3,6-disubstituted imidazo[1,2-b]pyridazines from this compound using a sequential Suzuki/Buchwald-Hartwig amination approach.[2]
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed During Suzuki-Miyaura Coupling at the C-3 Position
If you are observing a significant amount of the dehalogenated byproduct (6-chloroimidazo[1,2-b]pyridazine) during your Suzuki-Miyaura coupling, consider the following troubleshooting steps.
Troubleshooting Workflow for Dehalogenation in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for minimizing dehalogenation.
Quantitative Data on Reaction Parameter Effects (Hypothetical Data for Illustration)
| Parameter | Condition A (High Dehalogenation) | Yield of 3-Aryl-6-chloro... (%) | Yield of 6-chloro... (Dehalogenation) (%) | Condition B (Optimized) | Yield of 3-Aryl-6-chloro... (%) | Yield of 6-chloro... (Dehalogenation) (%) |
| Catalyst | Pd(PPh₃)₄ | 45 | 40 | Pd(dppf)Cl₂ | 85 | <5 |
| Base | Na₂CO₃ (2M aq.) | 50 | 35 | K₃PO₄ (anhydrous) | 88 | <5 |
| Solvent | DME/Water | 55 | 30 | Toluene | 90 | <3 |
| Temperature | 100 °C | 60 | 25 | 80 °C | 92 | <2 |
Detailed Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at C-3:
This is a general guideline; optimization for specific substrates is recommended.
-
Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and an anhydrous base such as potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed, anhydrous aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the mixture with stirring at a controlled temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Low Yield or No Reaction in Sonogashira Coupling at the C-3 Position
For Sonogashira couplings, the use of a copper co-catalyst is common, but copper-free conditions can sometimes minimize side reactions.
Troubleshooting Workflow for Sonogashira Coupling
Caption: Troubleshooting workflow for Sonogashira coupling.
Comparative Data for Sonogashira Coupling Conditions (Hypothetical)
| Parameter | Condition A (Low Yield) | Yield of 3-Alkynyl-6-chloro... (%) | Condition B (Optimized) | Yield of 3-Alkynyl-6-chloro... (%) |
| Catalyst System | Pd(PPh₃)₂Cl₂ | 30 | Pd(PPh₃)₂Cl₂ / CuI | 85 |
| Base | Triethylamine | 40 | Diisopropylamine | 90 |
| Solvent | THF | 35 | DMF | 88 |
| Temperature | Room Temperature | 25 | 60 °C | 92 |
Detailed Experimental Protocols
General Protocol for Selective Sonogashira Coupling at C-3:
-
Reagent Preparation: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., DMF or THF), add the terminal alkyne (1.1-1.5 equiv.) and a base such as triethylamine or diisopropylamine (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride solution and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
Issue 3: Difficulty with C-6 Amination (Buchwald-Hartwig and Alternative Methods)
While Buchwald-Hartwig amination is a powerful tool, direct amination at the C-6 position of this compound can be challenging. An alternative, efficient method has been reported.[3][4]
Decision Pathway for C-6 Amination
Caption: Decision pathway for C-6 amination strategy.
Experimental Protocol for Efficient C-6 Amination
This protocol is adapted from a reported efficient, metal-free method.[3][4]
-
Reaction Setup: In a pressure vessel, combine this compound (1.0 equiv.), the desired primary or secondary alkylamine (2.0 equiv.), Cesium Fluoride (CsF) (1.0 equiv.), and Benzyltriethylammonium chloride (BnNEt₃Cl) (10 mol%) in DMSO.
-
Reaction Conditions: Seal the vessel and heat the mixture at 100 °C for 8-24 hours.
-
Work-up: After cooling to room temperature, add water to the reaction mixture. The product often precipitates and can be collected by filtration. Further extraction with an organic solvent may be necessary.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
This method has been shown to provide excellent yields for a variety of alkylamines, avoiding the need for expensive and sensitive palladium catalysts and overcoming the limitations of traditional Buchwald-Hartwig couplings for this specific transformation.[3][4]
References
Technical Support Center: C-N Cross-Coupling with 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C-N cross-coupling reactions involving 3-bromo-6-chloroimidazo[1,2-b]pyridazine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not observing any product formation in my C-N cross-coupling reaction with this compound. What are the potential causes and how can I resolve this?
A1: Lack of product formation in a Buchwald-Hartwig amination of this compound can stem from several factors, primarily related to the catalyst system and reaction conditions.
Potential Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.
-
Solution: Use a pre-catalyst that readily forms the active Pd(0) species. Ensure all reagents and the solvent are thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) prior to use.
-
-
Inappropriate Ligand: The ligand choice is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. The nitrogen atoms in the imidazo[1,2-b]pyridazine core can coordinate to the palladium center, inhibiting the reaction.[1][2]
-
Solution: Employ sterically hindered and electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or tBuBrettPhos, which have been shown to be effective for coupling with five-membered heterocyclic bromides.[3] Consider screening a variety of ligands to find the optimal one for your specific amine.
-
-
Incorrect Base: The base is crucial for the deprotonation of the amine and regeneration of the catalyst.
-
Solution: Strong, non-nucleophilic bases like NaOtBu, LHMDS, or K₃PO₄ are commonly used. The choice of base can be substrate-dependent, so screening different bases may be necessary. For sensitive functional groups, a weaker base like Cs₂CO₃ might be beneficial, potentially requiring higher temperatures.[2]
-
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Ensure the chosen solvent has a boiling point that can accommodate the higher temperature.
-
Q2: My reaction is giving a very low yield. How can I optimize the reaction to improve the product yield?
A2: Low yields are a common issue and can often be addressed by systematically optimizing the reaction parameters.
Potential Causes and Solutions:
-
Suboptimal Reagent Stoichiometry: The ratio of amine, base, and catalyst to the substrate can significantly impact the yield.
-
Solution: Typically, a slight excess of the amine (1.1-1.5 equivalents) and base (1.5-2.0 equivalents) is used. Varying these ratios can help improve the yield.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for an efficient reaction.
-
Solution: While high catalyst loading should be avoided for cost and purification reasons, increasing the catalyst loading (from 1-2 mol% to 5 mol%) can sometimes improve yields, especially for challenging substrates.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate and yield.
-
Solution: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions. For some substrates, more polar aprotic solvents like DMF or DMSO might be effective, although they can sometimes interfere with the catalyst. A solvent screen is recommended for optimization.
-
Q3: I am observing the formation of side products. What are the common side products and how can I minimize their formation?
A3: Side product formation can compete with the desired C-N coupling, reducing the yield and complicating purification.
Common Side Products and Mitigation Strategies:
-
Hydrodehalogenation: The bromo group at the C3 position is replaced by a hydrogen atom.
-
Cause: This can be more prevalent with electron-poor aryl halides and can be promoted by certain catalysts or impurities.[2]
-
Solution: Ensure the reaction is run under strictly anaerobic conditions. Screening different ligands and bases can also help to suppress this side reaction.
-
-
Reaction at the C6-Chloro Position: Although the C3-bromo position is generally more reactive in palladium-catalyzed cross-coupling, reaction at the C6-chloro position can occur, especially at higher temperatures or with prolonged reaction times.
-
Cause: The C-Cl bond can be activated under forcing conditions.
-
Solution: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Lowering the reaction temperature may improve selectivity for the C3 position.
-
-
Homocoupling of the Amine: Two molecules of the amine can couple to form a hydrazine derivative.
-
Cause: This is more likely to occur with primary amines.
-
Solution: Using a slight excess of the aryl halide or adjusting the catalyst-to-ligand ratio can sometimes minimize this side reaction.
-
Data Presentation: Typical Buchwald-Hartwig Reaction Conditions
The following table summarizes common starting conditions for a Buchwald-Hartwig C-N cross-coupling reaction with heteroaromatic bromides. These should be considered as a starting point for optimization with this compound.
| Parameter | Recommended Starting Conditions | Range for Optimization |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | - |
| Ligand | RuPhos, BrettPhos, XPhos | SPhos, tBuBrettPhos |
| Catalyst Loading | 1-2 mol % | 0.5-5 mol % |
| Base | NaOtBu or LHMDS | K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene or Dioxane | THF, DMF, DMSO |
| Temperature | 80-100 °C | Room Temperature - 120 °C |
| Amine (equiv.) | 1.2 | 1.0 - 1.5 |
| Base (equiv.) | 1.5 | 1.2 - 2.0 |
Experimental Protocol: General Procedure for C-N Cross-Coupling
This protocol provides a general methodology for the C-N cross-coupling of this compound with a generic amine.
Materials:
-
This compound
-
Amine
-
Palladium pre-catalyst (e.g., RuPhos Pd G3)
-
Base (e.g., NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Inert atmosphere glovebox or Schlenk line equipment
Procedure:
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), the palladium pre-catalyst (2 mol %), and the base (1.5 equiv.) to a dry reaction vial equipped with a stir bar.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent to the vial.
-
Reaction Execution: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the reaction for the required time, monitoring its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired C-N coupled product.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues in the C-N cross-coupling reaction.
A troubleshooting flowchart for C-N cross-coupling reactions.
References
Technical Support Center: Purity Assessment of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
This guide provides researchers, scientists, and drug development professionals with detailed analytical techniques, frequently asked questions (FAQs), and troubleshooting advice for the purity assessment of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS: 13526-66-4).
Section 1: General Purity Assessment Strategy
A multi-faceted approach using orthogonal analytical techniques is recommended to ensure a comprehensive purity profile of this compound. High-Performance Liquid Chromatography (HPLC) is typically the primary method for quantifying organic impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and can detect structural isomers and impurities, and Elemental Analysis validates the elemental composition against theoretical values.
Recommended Analytical Workflow
The following diagram illustrates a standard workflow for comprehensive purity assessment.
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and powerful technique for assessing the purity and identifying non-volatile organic impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound? A1: A reversed-phase HPLC method using a C18 column is a robust starting point. Given the compound's heterocyclic nature, it is moderately polar. A gradient elution with a mobile phase consisting of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is recommended. UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm) is appropriate.
Q2: What are the potential impurities I should look for? A2: Potential impurities can originate from the synthesis process. These may include starting materials like 3,6-dichloropyridazine, reagents such as N-bromosuccinimide (NBS), or by-products from incomplete reactions or side reactions, such as isomers or related halogenated imidazopyridazines.[1]
Q3: My peak is tailing. What could be the cause? A3: Peak tailing is a common issue, especially with heterocyclic compounds containing nitrogen. The primary causes include:
-
Secondary Interactions: The basic nitrogen atoms in the imidazopyridazine ring can interact with acidic residual silanol groups on the silica-based column packing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, influencing peak shape.
HPLC Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions. | Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations or use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to protonate the analyte and minimize interactions. Use a base-deactivated column. |
| Column overload. | Reduce the injection volume or dilute the sample.[2] | |
| Retention Time Drift | Poor column temperature control. | Use a column oven to maintain a constant temperature.[3][4] |
| Mobile phase composition changing. | Prepare fresh mobile phase daily. Ensure the pump's mixing performance is adequate. Degas solvents properly.[4][5] | |
| Column not fully equilibrated. | Increase the column equilibration time before injection.[4] | |
| Split Peaks | Sample solvent incompatible with mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase. |
| Clogged column inlet frit or void in the column. | Reverse and flush the column (without connecting to the detector). If the problem persists, replace the column.[3] | |
| Ghost Peaks | Contamination in the system or carryover. | Run blank gradients to identify the source of contamination. Clean the injector and sample loop. Use a needle wash.[3] |
digraph "HPLC Peak Tailing Troubleshooting" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Peak Tailing Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Overload [label="Is the peak fronted\nor symmetrical at lower\nconcentrations?", shape=diamond, fillcolor="#FBBC05"]; Reduce_Conc [label="Reduce Sample\nConcentration / Volume", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_pH [label="Is mobile phase pH\nappropriate for the analyte?", shape=diamond, fillcolor="#FBBC05"]; Adjust_pH [label="Adjust pH with acid\n(e.g., 0.1% formic acid)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Column [label="Is the column old or\nknown to have high\nsilanol activity?", shape=diamond, fillcolor="#FBBC05"]; Use_New_Column [label="Use a new or\nbase-deactivated column", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Guard [label="Is a guard column\nin use?", shape=diamond, fillcolor="#FBBC05"]; Replace_Guard [label="Replace Guard Column", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Overload; Check_Overload -> Reduce_Conc [label="No"]; Reduce_Conc -> Resolved; Check_Overload -> Check_pH [label="Yes"]; Check_pH -> Adjust_pH [label="No"]; Adjust_pH -> Resolved; Check_pH -> Check_Column [label="Yes"]; Check_Column -> Use_New_Column [label="Yes"]; Use_New_Column -> Resolved; Check_Column -> Check_Guard [label="No"]; Check_Guard -> Replace_Guard [label="Yes"]; Replace_Guard -> Resolved; Check_Guard -> Resolved [label="No"]; }
Detailed Experimental Protocol: HPLC-UV
-
Objective: To determine the purity of this compound and quantify related impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Materials:
-
This compound sample.
-
HPLC-grade acetonitrile, water.
-
Formic acid (reagent grade).
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of ~0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Analysis: Inject a blank (diluent), a standard solution of known concentration, and the test sample. Purity is calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.
-
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for identifying volatile and semi-volatile impurities that may not be detected by HPLC. The compound must be thermally stable and sufficiently volatile for this technique.
Frequently Asked Questions (FAQs)
Q1: Is this compound suitable for GC-MS analysis? A1: Yes, heterocyclic compounds of this molecular weight are often amenable to GC-MS analysis, provided they are thermally stable. The high temperatures of the GC inlet could potentially cause degradation, so method development should include an assessment of thermal stability.
Q2: What kind of detector is best for this analysis? A2: A mass spectrometer (MS) is the most powerful detector as it provides both quantification and structural information for impurity identification. Alternatively, a halogen-specific detector (XSD) can offer high selectivity for halogenated compounds if an MS is unavailable.[6]
Detailed Experimental Protocol: GC-MS
-
Objective: To identify and quantify volatile or semi-volatile impurities.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).[7]
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST).
-
Section 4: NMR and Elemental Analysis
These techniques provide structural and compositional confirmation, serving as crucial orthogonal methods for purity assessment.
Frequently Asked Questions (FAQs)
Q1: How can ¹H NMR determine purity? A1: ¹H NMR provides a spectrum where peaks correspond to hydrogen atoms in the molecule. The presence of unexpected peaks indicates impurities. Purity can be quantified by integrating the signals of the main compound against those of a certified internal standard of known concentration. The structural integrity is confirmed if the spectrum is consistent with the expected structure of this compound.[8]
Q2: What is the role of Elemental Analysis? A2: Elemental analysis determines the weight percentage of carbon, hydrogen, nitrogen, and halogens in the sample.[9][10] The experimental results are compared against the theoretical values calculated from the molecular formula (C₆H₃BrClN₃). A close match (typically within ±0.4%) indicates high purity and the absence of inorganic impurities or residual solvents.[9]
Quantitative Data Summary
Table 1: Theoretical Elemental Composition
The theoretical composition is calculated based on the molecular formula C₆H₃BrClN₃ (Molecular Weight: 232.47 g/mol ).[11][12]
| Element | Symbol | Atomic Weight | Moles in Formula | Mass in Formula | Weight % | Acceptable Range |
| Carbon | C | 12.011 | 6 | 72.066 | 31.00% | 30.60% - 31.40% |
| Hydrogen | H | 1.008 | 3 | 3.024 | 1.30% | 0.90% - 1.70% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 18.08% | 17.68% - 18.48% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.25% | 14.85% - 15.65% |
| Bromine | Br | 79.904 | 1 | 79.904 | 34.37% | 33.97% - 34.77% |
Detailed Experimental Protocol: Elemental Analysis
-
Objective: To verify the elemental composition of the sample.
-
Instrumentation: An automated CHN elemental analyzer, with separate modules or methods for halogen analysis (e.g., oxygen flask combustion followed by ion chromatography or titration).[10]
-
Procedure:
-
Calibration: Calibrate the instrument using certified reference materials.
-
Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin or silver capsule.
-
Combustion: The sample is combusted at high temperatures (900-1000°C) in an oxygen-rich atmosphere. This converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. Halogens are converted to hydrogen halides (HBr, HCl).[9]
-
Separation and Detection: The combustion gases are separated chromatographically and measured by a thermal conductivity detector (for C, H, N). The halogen-containing products are captured in an absorption solution and quantified by techniques like ion chromatography or potentiometric titration.[10]
-
Calculation: The instrument software calculates the weight percentage of each element in the original sample. Compare these results with the theoretical values in Table 1.
-
References
- 1. guidechem.com [guidechem.com]
- 2. ijsdr.org [ijsdr.org]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.leyan.com [file.leyan.com]
- 9. benchchem.com [benchchem.com]
- 10. butterworth-labs.co.uk [butterworth-labs.co.uk]
- 11. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine | C6H3BrClN3 | CID 12872323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | CAS 13526-66-4 [matrix-fine-chemicals.com]
Technical Support Center: Managing Impurities in the Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Bromo-6-chloroimidazo[1,2-b]pyridazine. It provides troubleshooting advice and frequently asked questions (FAQs) to help manage impurities that may arise during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthesis method for this compound?
A1: The most common laboratory synthesis involves the regioselective bromination of 6-chloroimidazo[1,2-b]pyridazine using N-bromosuccinimide (NBS) as the brominating agent.[1][2] The reaction is typically carried out in a chlorinated solvent like chloroform under an inert atmosphere.[2]
Q2: What are the potential impurities in this reaction?
A2: Based on the reactants and reaction mechanism, several impurities can be anticipated:
-
Unreacted Starting Material: 6-chloroimidazo[1,2-b]pyridazine.
-
Reagent Byproduct: Succinimide, formed from NBS.
-
Over-brominated Product: 3,8-dibromo-6-chloroimidazo[1,2-b]pyridazine.
-
Isomeric Impurity: 2-Bromo-6-chloroimidazo[1,2-b]pyridazine.
-
Degradation Products: Formation may be promoted by moisture or light.[1]
Q3: My final product has a brownish tint, but the literature describes it as a white to off-white solid. What could be the cause?
A3: A brownish color often indicates the presence of residual bromine or decomposition of the N-bromosuccinimide (NBS) reagent.[3] It is recommended to use freshly recrystallized NBS and to store it in a refrigerator to avoid decomposition.[3] The color may also be due to other minor, highly colored impurities.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a non-polar eluent system such as a mixture of ethyl acetate and hexane is suitable. The disappearance of the starting material spot and the appearance of the product spot, which should have a different Rf value, indicate the reaction's progress. For more precise monitoring, HPLC can be used to quantify the remaining starting material and the formation of the product and byproducts.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Action | Rationale |
| Incomplete Reaction | Increase reaction time and continue monitoring by TLC or HPLC. Consider a slight increase in temperature, but be cautious as this may also increase side product formation. | The reaction may require more time to reach completion. |
| Degradation of NBS | Use freshly recrystallized NBS. Ensure the reaction is protected from light. | Old or improperly stored NBS can be less reactive. |
| Moisture in the Reaction | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | N-bromosuccinimide and the product can be sensitive to hydrolysis.[1] |
| Sub-optimal Stoichiometry | Use a slight excess of NBS (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the starting material. | Insufficient brominating agent will lead to incomplete reaction. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Observed Impurity (by LC-MS or NMR) | Potential Cause | Troubleshooting Action |
| High levels of starting material | Incomplete reaction. | See "Low Yield" troubleshooting. |
| 3,8-dibromo-6-chloroimidazo[1,2-b]pyridazine | Excess of NBS or prolonged reaction time at elevated temperatures. | Use a controlled amount of NBS (closer to 1.05-1.1 equivalents). Maintain a low reaction temperature (e.g., 0 °C to room temperature). |
| Succinimide | This is a normal byproduct of the reaction. | Succinimide is water-soluble and can be removed during the aqueous workup. Ensure thorough washing with water or a basic solution like saturated sodium bicarbonate.[2] |
| 2-Bromo-6-chloroimidazo[1,2-b]pyridazine (Isomer) | Reaction conditions favoring bromination at the 2-position. | While the 3-position is electronically favored for electrophilic substitution, changes in solvent polarity or temperature could potentially influence regioselectivity. Maintaining the established protocol (e.g., chloroform as solvent) is recommended. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a general procedure found in the literature.[2]
Materials:
-
6-chloroimidazo[1,2-b]pyridazine
-
N-bromosuccinimide (NBS)
-
Chloroform (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine (1 equivalent) in anhydrous chloroform in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (1.2 equivalents) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any acid and remove succinimide.
-
Separate the organic layer and wash it with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Column Chromatography
If the crude product contains significant impurities, purification by column chromatography may be necessary.
Adsorbent: Silica gel (230-400 mesh)
Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing the polarity). The optimal eluent composition should be determined by TLC analysis of the crude mixture.
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with the gradient of ethyl acetate in hexane, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting logic for impurity management.
References
Validation & Comparative
The Ascendancy of Imidazo[1,2-b]pyridazines: A Comparative Analysis of 3-Bromo-6-Chloroimidazo[1,2-b]pyridazine and Other Halogenated Heterocycles in Kinase Inhibition
For researchers and professionals in drug discovery, the quest for potent and selective kinase inhibitors is a perpetual frontier. Among the myriad of heterocyclic scaffolds, the imidazo[1,2-b]pyridazine core has emerged as a privileged structure, with derivatives demonstrating significant therapeutic potential. This guide provides a comparative analysis of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, a key intermediate and building block, against other prominent halogenated heterocyclic scaffolds in the context of kinase inhibition, supported by experimental data and detailed protocols.
The strategic incorporation of halogen atoms into heterocyclic rings is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. Halogens can influence binding affinity, metabolic stability, and membrane permeability. This comparison focuses on the imidazo[1,2-b]pyridazine scaffold, exemplified by its 3-bromo-6-chloro derivative, and contrasts its performance with other notable halogenated heterocycles that have found application as kinase inhibitors.
Performance Comparison of Halogenated Heterocyclic Kinase Inhibitors
The imidazo[1,2-b]pyridazine scaffold has proven to be a versatile platform for the development of potent kinase inhibitors. One of the most prominent examples is Ponatinib, a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Ponatinib features a 3-ethynyl-imidazo[1,2-b]pyridazine core and demonstrates the clinical success of this heterocyclic system.
To provide a quantitative comparison, the following table summarizes the inhibitory activities (IC50 values) of representative kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold and other halogenated heterocycles against various kinases. It is important to note that these are not direct head-to-head comparisons of the parent this compound, but rather of derivatives that highlight the potential of each scaffold.
| Kinase Target | Heterocyclic Scaffold | Representative Compound | IC50 (nM) | Reference |
| BCR-ABL | Imidazo[1,2-b]pyridazine | Ponatinib | 0.37 (native), 2.0 (T315I) | [2] |
| Pyrimidine | Imatinib | 25-100 (native), >10,000 (T315I) | [3] | |
| Thiazole | Dasatinib | 0.6-1 (native), >1,000 (T315I) | [3] | |
| VEGFR2 | Imidazo[1,2-b]pyridazine | Ponatinib | 1.5 | [2] |
| Quinoline | Lenvatinib | 4.6 | ||
| Pyrrolo[2,1-f][3][4][5]triazine | Foretinib | 0.4 | ||
| FGFR1 | Imidazo[1,2-b]pyridazine | Ponatinib | 2.2 | [2] |
| Pyrido[2,3-d]pyrimidine | Pemigatinib | 0.4 | ||
| Indazole | Pazopanib | 14 | ||
| MNK1/2 | Imidazo[1,2-b]pyridazine | Compound II-5 | 2.3 (MNK1), 3.4 (MNK2) | [6] |
| Imidazopyrazine | Derivative of Compound II-5 | - | [6] | |
| Imidazopyridine | Derivative of Compound II-5 | - | [6] | |
| TYK2 (JH2) | Imidazo[1,2-b]pyridazine | Compound 7 | 480 | [7] |
| Imidazo[1,2-b]pyridazine | Compound 34 | 320 (cellular IFNα) | [7] | |
| TAK1 | Imidazo[1,2-b]pyridazine | Compound 26 | 55 | [8] |
| Oxindole | Takinib | 187 | [8] | |
| DYRK1A | Imidazo[1,2-b]pyridazine | Compound 20a | 50 | [9] |
| Imidazo[1,2-b]pyridazine | Compound 34 | 33 | [9] | |
| CLK1/4 | Imidazo[1,2-b]pyridazine | Compound 20a | 82 (CLK1), 44 (CLK4) | [9] |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution. The data presented here is for illustrative purposes to highlight the potency of different scaffolds.
Structure-Activity Relationship (SAR) and Signaling Pathways
The imidazo[1,2-b]pyridazine scaffold offers multiple points for diversification, allowing for fine-tuning of potency and selectivity. The 3- and 6-positions are particularly amenable to modification. The this compound serves as an excellent starting material for such modifications through various cross-coupling reactions.
DOT script for the general structure of this compound and its potential for diversification.
Caption: Diversification of the this compound scaffold.
Kinase inhibitors, including those derived from imidazo[1,2-b]pyridazines, typically function by competing with ATP for binding to the kinase domain of the target protein. This inhibition blocks the downstream signaling cascade that is often dysregulated in diseases like cancer.
DOT script for a simplified kinase inhibition signaling pathway.
Caption: Mechanism of action of an imidazo[1,2-b]pyridazine-based kinase inhibitor.
Experimental Protocols
To ensure the reproducibility and accurate comparison of data, detailed experimental protocols are essential. Below are standardized methodologies for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)
This protocol describes a general method for measuring the inhibition of a specific kinase using a luminescence-based assay that quantifies the amount of ADP produced.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept below 1%. Add 1 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Dilute the recombinant kinase in the kinase assay buffer and add 2 µL to each well.
-
Reaction Initiation: Prepare a mixture of the substrate and ATP in the kinase assay buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.
-
Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[5]
DOT script for the in vitro kinase inhibition assay workflow.
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Cytotoxicity Assay (Example: MTT Assay)
This protocol outlines a colorimetric assay to assess the cytotoxic effects of compounds on cultured cells.
Materials:
-
Human cancer cell line (e.g., IMR-32 neuroblastoma cells)[10]
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[11]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) value.
Conclusion
The imidazo[1,2-b]pyridazine scaffold, particularly when appropriately halogenated and further derivatized, stands as a highly promising platform for the development of potent and selective kinase inhibitors. As evidenced by the clinical success of ponatinib and the extensive preclinical data on other derivatives, this heterocyclic system offers significant advantages in targeting a wide range of kinases implicated in various diseases. While direct comparative data for the parent this compound is limited, its utility as a versatile synthetic intermediate is undisputed. For researchers in the field, the continued exploration of this and other halogenated heterocyclic scaffolds, guided by robust experimental evaluation, will undoubtedly pave the way for the next generation of targeted therapies.
References
- 1. Comparison of third-generation tyrosine kinase inhibitor (TKI) ponatinib with first- and second-generation TKIs for treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia: A systematic review and bias-corrected meta-analysis [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia | MDPI [mdpi.com]
- 3. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 4. In vitro kinase assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of imidazopyridazine derivatives containing isoquinoline group as potent MNK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative Biological Activity of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine Analogs: A Guide for Researchers
For researchers and professionals in drug discovery, the imidazo[1,2-b]pyridazine scaffold serves as a privileged structure in the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of analogs derived from 3-Bromo-6-chloroimidazo[1,2-b]pyridazine, with a focus on their anticancer properties. The data presented is compiled from recent studies, offering a quantitative comparison of various substitutions at the C3 and C6 positions of the imidazo[1,2-b]pyridazine core.
The core structure of this compound is a key starting material for the synthesis of a diverse range of derivatives.[1] Modifications at the 3- and 6-positions have been shown to significantly influence the biological activity of these compounds, particularly their efficacy as anticancer agents and kinase inhibitors.
Anticancer Activity of 3,6-Disubstituted Imidazo[1,2-b]pyridazine Analogs
Recent research has focused on the synthesis and evaluation of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives as potent anticancer agents. These compounds have been shown to target key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinase 2 (CDK2) and mTOR.[2][3]
A series of 3,6-disubstituted pyridazines were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The results, summarized in the table below, highlight the impact of different substituents on the antiproliferative and kinase inhibitory activity of these analogs.
Quantitative Comparison of Anticancer Activity
| Compound ID | 3-Position Substituent | 6-Position Substituent | T-47D (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) | CDK2 (IC₅₀, nM) |
| 11e | Varies | Varies | 2.62 ± 0.08 | - | 151 |
| 11h | Varies | Varies | 1.60 ± 0.05 | - | 43.8 |
| 11l | Varies | Varies | 1.57 ± 0.05 | - | 55.6 |
| 11m | Varies | Methyltetrahydropyran-bearing moiety | 0.43 ± 0.01 | 0.99 ± 0.03 | 20.1 |
Data sourced from a study on 3,6-disubstituted pyridazines as anticancer agents.[4]
The data indicates that substitutions at both the 3- and 6-positions of the pyridazine ring significantly influence anticancer activity. Compound 11m , which bears a methyltetrahydropyran moiety at the 6-position, demonstrated the most potent antiproliferative activity against both T-47D and MDA-MB-231 breast cancer cell lines, with sub-micromolar IC₅₀ values.[4] Furthermore, this compound exhibited the strongest inhibitory activity against CDK2.[4]
Another study focused on imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. The diaryl urea derivatives, in particular, showed significant antiproliferative activity against non-small cell lung cancer cell lines A549 and H460.[3]
| Compound ID | Structure | A549 (IC₅₀, µM) | H460 (IC₅₀, µM) | mTOR (IC₅₀, µM) |
| A17 | Diaryl urea derivative | - | - | 0.067 |
| A18 | Diaryl urea derivative | - | - | 0.062 |
Data sourced from a study on imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors.[3]
Compounds A17 and A18 emerged as potent mTOR inhibitors with IC₅₀ values in the nanomolar range.[3]
Experimental Protocols
The biological activities of the compared analogs were determined using established in vitro assays. The following are detailed methodologies for the key experiments cited.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized pyridazine derivatives was evaluated against human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was then discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
CDK2 Kinase Inhibition Assay
The inhibitory activity of the compounds against CDK2 was determined using a radiometric kinase assay.
-
Reaction Mixture Preparation: The assay was performed in a final volume of 25 µL containing the kinase, a histone H1 substrate, and the test compound at various concentrations.
-
Reaction Initiation: The reaction was initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction mixture was incubated at 30°C for 30 minutes.
-
Reaction Termination: The reaction was stopped by the addition of phosphoric acid.
-
Separation and Quantification: The phosphorylated substrate was separated from the residual [γ-³²P]ATP using phosphocellulose paper, and the radioactivity was measured using a scintillation counter.
-
IC₅₀ Calculation: The IC₅₀ values were determined from the concentration-inhibition curves.
mTOR Kinase Inhibition Assay
The inhibitory activity against mTOR was evaluated using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Assay Components: The assay mixture contained mTOR kinase, a biotinylated substrate peptide, and the test compounds.
-
Reaction Initiation: The kinase reaction was initiated by the addition of ATP.
-
Incubation: The reaction was allowed to proceed for a specified time at room temperature.
-
Detection: The reaction was stopped, and a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate were added.
-
Signal Measurement: The TR-FRET signal was measured using a suitable plate reader.
-
IC₅₀ Determination: The IC₅₀ values were calculated from the dose-response data.
Visualizing Experimental Workflow and Logical Relationships
To further clarify the experimental process and the relationships between the different stages of research, the following diagrams have been generated using the DOT language.
Caption: Workflow of synthesis, screening, and analysis of analogs.
Caption: Logic of Structure-Activity Relationship (SAR) analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Functionalization of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
For researchers, scientists, and professionals in drug development, the strategic functionalization of the 3-Bromo-6-chloroimidazo[1,2-b]pyridazine scaffold is a critical step in the synthesis of novel therapeutic agents. This bicyclic heteroaromatic core is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. The ability to selectively introduce various substituents at the C3 and C6 positions is paramount for modulating pharmacological properties. This guide provides an objective comparison of prevalent catalytic systems for the functionalization of this important substrate, supported by experimental data and detailed protocols.
The functionalization of this compound primarily relies on palladium-catalyzed cross-coupling reactions, which offer a versatile toolkit for forming carbon-carbon and carbon-nitrogen bonds. The key strategies include Suzuki-Miyaura coupling for arylation and vinylation, Sonogashira coupling for alkynylation, and Buchwald-Hartwig amination for the introduction of nitrogen-based nucleophiles. Additionally, alternative methods such as metal-free amination are emerging as viable strategies.
Comparison of Catalytic Systems for C3-Position Functionalization
The bromine atom at the C3 position is the more reactive site for typical palladium-catalyzed cross-coupling reactions, allowing for selective functionalization while leaving the C6-chloro position intact for subsequent modifications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for introducing aryl and vinyl groups at the C3 position. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the steric and electronic properties of the boronic acid coupling partner.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | Phenylboronic acid | 85 |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 4-Methoxyphenylboronic acid | 92 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 16 | 4-Trifluoromethylphenylboronic acid | 78 |
Sonogashira Coupling
The Sonogashira coupling provides a direct route to 3-alkynyl-substituted imidazo[1,2-b]pyridazines, which are valuable precursors for further transformations. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | Phenylacetylene | 88 |
| Pd(OAc)₂ / PPh₃ | CuI | Diisopropylamine | DMF | 80 | 10 | Trimethylsilylacetylene | 95 |
| PdCl₂(dppf) | CuI | Cs₂CO₃ | Dioxane | 70 | 12 | 1-Hexyne | 82 |
Comparison of Catalytic Systems for C6-Position Functionalization
Following functionalization at the C3 position, the less reactive C6-chloro group can be targeted. Buchwald-Hartwig amination is a common method for introducing amines at this position. Alternatively, metal-free nucleophilic aromatic substitution (SNAAr) presents a more environmentally benign approach.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction allows for the formation of C-N bonds with a wide range of primary and secondary amines. The choice of ligand is crucial for achieving high yields and accommodating diverse amine substrates.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | Morpholine | 85 |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | Aniline | 75 |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 90 | 16 | Benzylamine | 88 |
Metal-Free C6 Amination
An alternative to palladium-catalyzed methods is the direct nucleophilic aromatic substitution of the C6-chloro group with amines, which can be promoted by a phase-transfer catalyst.[1][2]
| Reagents | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| CsF, BnNEt₃Cl | DMSO | 100 | 24 | Pyrrolidine | 95 |
| CsF, BnNEt₃Cl | DMSO | 100 | 24 | Butylamine | 94 |
| CsF, BnNEt₃Cl | DMSO | 100 | 24 | Piperidine | 92 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of toluene (5 mL), ethanol (1 mL), and 2 M aqueous sodium carbonate solution (1 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-6-chloroimidazo[1,2-b]pyridazine.
General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol), and copper(I) iodide (0.04 mmol) in a Schlenk tube is evacuated and backfilled with argon three times. Degassed THF (10 mL), triethylamine (2.0 mmol), and the terminal alkyne (1.2 mmol) are then added. The reaction mixture is stirred at 60 °C for 6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
A mixture of the 3-substituted-6-chloroimidazo[1,2-b]pyridazine (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), BINAP (0.04 mmol), and sodium tert-butoxide (1.4 mmol) is placed in a Schlenk tube. The tube is evacuated and backfilled with argon. Anhydrous toluene (10 mL) and the amine (1.2 mmol) are added, and the mixture is heated at 100 °C for 18 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.
General Procedure for Metal-Free C6 Amination[1][2]
To a solution of this compound (1.0 mmol) in DMSO (5 mL) is added cesium fluoride (1.0 mmol), benzyltriethylammonium chloride (0.1 mmol), and the desired amine (2.0 mmol). The reaction mixture is stirred at 100 °C for 24 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizing Functionalization Pathways
The following diagram illustrates the sequential functionalization of this compound, highlighting the key catalytic transformations.
Caption: Sequential functionalization of this compound.
References
Unveiling the Kinase Inhibitory Landscape of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine Derivatives
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The 3-Bromo-6-chloroimidazo[1,2-b]pyridazine scaffold has emerged as a versatile starting point for the development of novel therapeutics targeting a range of kinases implicated in diseases such as cancer and leukemia. This guide provides a comparative assessment of the kinase inhibitory profile of various derivatives stemming from this core structure, supported by experimental data and detailed methodologies.
Derivatives of this compound have demonstrated significant inhibitory activity against several key kinases, including FMS-like tyrosine kinase 3 (FLT3), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), mammalian target of rapamycin (mTOR), Bruton's tyrosine kinase (BTK), and Proviral integration site for Moloney murine leukemia virus (PIM) kinases. The strategic modification of this core scaffold has yielded compounds with impressive potency and, in some cases, high selectivity.
Comparative Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against their primary kinase targets and, where available, a broader panel of kinases.
Table 1: FLT3 Kinase Inhibitory Profile
| Compound ID | Target Kinase | IC50 (nM) | Cell-based GI50 (nM) | Cell Line | Notes |
| 34f | FLT3-ITD | 4 | 7 | MV4-11 (FLT3-ITD positive) | Also showed potent activity against FLT3-D835Y mutation (IC50 = 1 nM) and in MOLM-13 cell lines. Markedly blocked tumor growth in a xenograft model.[1][2] |
| 34f | FLT3-D835Y | 1 | 4 | MOLM-13 (FLT3-ITD-D835Y) | High potency against a common resistance-conferring mutation.[1][2] |
| Sunitinib | FLT3 | - | - | - | A multi-targeted receptor tyrosine kinase inhibitor used as a comparator. |
| Sorafenib | FLT3 | - | - | - | A multi-kinase inhibitor used as a comparator. |
| Quizartinib | FLT3 | - | - | - | A potent and selective second-generation FLT3 inhibitor. |
Table 2: DYRK/CLK Kinase Inhibitory Profile
| Compound ID | Target Kinase | IC50 (nM) | Notes |
| 20a | DYRK1A | 50 | Exhibited selectivity for DYRKs and CLKs.[3] |
| 20a | CLK1 | 82 | Potent inhibition of human CLK1.[3] |
| 20a | CLK4 | 44 | Potent inhibition of human CLK4.[3] |
| 20a | PfCLK1 | 32 | Showed activity against the Plasmodium falciparum ortholog.[3] |
Table 3: mTOR Kinase Inhibitory Profile
| Compound ID | Target Kinase | IC50 (µM) | Anti-proliferative IC50 (µM) | Cell Line | Notes |
| A17 | mTOR | 0.067 | 0.02 - 20.7 | A549, H460 (NSCLC) | Induced G1-phase cell cycle arrest and suppressed phosphorylation of AKT and S6. Showed in vivo anticancer effects.[4] |
| A18 | mTOR | 0.062 | 0.02 - 20.7 | A549, H460 (NSCLC) | Similar cellular effects to compound A17.[4] |
Table 4: BTK and PIM Kinase Inhibitory Profiles
| Compound ID | Target Kinase | IC50 (nM) | Notes |
| TM471-1 (22) | BTK | 1.3 | A potent and highly selective irreversible inhibitor. Advanced into Phase I clinical trials.[5] |
| K00135 | PIM1 | Low nM | Showed antileukemic potential in various cell line models and primary AML patient samples.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of these kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (derivatives of this compound)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase and the test compound at various concentrations.
-
Incubate the plate to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C for 1 hour).
-
Stop the reaction and measure the kinase activity. For ADP-Glo™ assays, this involves adding a reagent that depletes unused ATP and then a second reagent to convert the generated ADP into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (e.g., MTT or SRB Assay)
This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, A549)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) solution
-
Solubilization solution (for MTT) or Tris base (for SRB)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
For MTT assays, add MTT solution to each well and incubate to allow for the formation of formazan crystals. Then, add a solubilization solution to dissolve the crystals.
-
For SRB assays, fix the cells with trichloroacetic acid, stain with SRB solution, and then wash. Finally, solubilize the bound dye with Tris base.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are calculated from the dose-response curves.
Western Blot Analysis
This technique is used to detect the phosphorylation status of downstream signaling proteins to confirm the on-target effect of the kinase inhibitors.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., BSA or non-fat milk in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins, e.g., p-FLT3, p-AKT, p-S6)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells to extract proteins and determine protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Capture the signal using an imaging system. The band intensities are quantified to assess the level of protein phosphorylation.
Visualizing the Landscape
To better understand the context of this research, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine derivatives.
Caption: General workflow for the screening and development of kinase inhibitors.
References
- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vitro Evaluation of Novel 3-Bromo-6-chloroimidazo[1,2-b]pyridazine Derivatives: A Comparative Guide
This guide provides a comprehensive in vitro evaluation of novel compounds derived from the 3-Bromo-6-chloroimidazo[1,2-b]pyridazine scaffold, a heterocyclic system of significant interest in medicinal chemistry.[1][2] The imidazo[1,2-b]pyridazine core is recognized as a versatile motif for targeting key cellular components, particularly protein kinases, making it a promising framework for the development of new therapeutic agents, especially in oncology.[3] This document summarizes the cytotoxic activity of these novel compounds against various cancer cell lines, compares their performance with established anticancer drugs, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways they potentially modulate.
Quantitative Data Summary: Cytotoxic Activity
The in vitro anticancer activity of novel imidazo[1,2-b]pyridazine derivatives was assessed against a panel of human cancer cell lines. The results, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), are summarized below. For comparison, data for the standard chemotherapeutic agents, 5-Fluorouracil and Etoposide, are included. Lower IC₅₀ values indicate greater potency.
One study focused on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides.[4][5] Among the synthesized compounds, derivatives 4e and 4f demonstrated excellent cytotoxic activities against MCF-7 (breast cancer) and SK-MEL-28 (melanoma) cell lines, with IC₅₀ values in the low micromolar range, comparable to the positive controls.[4][5] Another study on 1,2,4-thiadiazole linked imidazo[1,2-b]pyridazines also showed potent anticancer activity, with compound 10b being the most promising.[6]
| Compound/Drug | A-549 (Lung) IC₅₀ (µM) | Hs-683 (Glioblastoma) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | SK-MEL-28 (Melanoma) IC₅₀ (µM) | B16-F10 (Murine Melanoma) IC₅₀ (µM) | Reference |
| Derivative 4e | >100 | >100 | 2.1 | 1.9 | >100 | [4][5] |
| Derivative 4f | >100 | >100 | 1.1 | 1.0 | 10.8 | [4][5] |
| 5-Fluorouracil | 10.0 | 1.0 | 5.0 | 1.0 | 5.0 | [4][5] |
| Etoposide | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | [4][5] |
Data synthesized from studies on novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives.[4][5]
Signaling Pathways and Potential Mechanism of Action
Molecular docking studies suggest that the potent anticancer activity of these imidazo[1,2-b]pyridazine derivatives may stem from their ability to inhibit key protein kinases involved in cancer cell proliferation and survival.[4] The BRAF/MEK and EGFR signaling pathways are critical regulators of cell growth and are frequently dysregulated in cancers like melanoma and breast cancer.[7][8][9]
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, driving cell proliferation.[10] Mutations in genes like BRAF, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[11] Similarly, the Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK and the PI3K/AKT/mTOR cascades, which are crucial for cell survival and growth.[12][13] The ability of novel imidazo[1,2-b]pyridazine derivatives to bind with kinases such as BRAF, MEK2, and ErbB2 (a member of the EGFR family) suggests they may act as inhibitors of these oncogenic pathways.[4]
Experimental Protocols
To ensure the reproducibility and objective comparison of results, standardized in vitro assays are crucial. Below are detailed protocols for the primary assays used to evaluate the novel compounds.
Cytotoxicity Evaluation: MTT Assay Protocol
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [7, 8] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. [9]
Materials:
-
96-well flat-bottom microplates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS) [9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (dissolved in DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [7]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals. [7]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well. Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals. [14]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance. [7, 12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
In Vitro Kinase Inhibition Assay Protocol
These assays quantify the activity of a specific kinase and are used to determine the inhibitory potency (IC₅₀) of a compound against that kinase. Homogeneous, non-radiometric formats like TR-FRET or luminescence-based assays (e.g., ADP-Glo™) are common for high-throughput screening. [16, 21, 25]
Materials:
-
384-well low-volume microplates
-
Recombinant purified kinase (e.g., BRAF, MEK1)
-
Specific kinase substrate (peptide or protein)
-
ATP (at or near the Kₘ concentration for the kinase)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which includes reagents to stop the reaction and convert ADP to a luminescent signal) [21, 27]
-
Microplate reader (luminescence or fluorescence, depending on the assay format)
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. Further dilute this series into the kinase assay buffer to achieve the desired final assay concentrations. [16]
-
Kinase Reaction Setup: In a 384-well plate, add the following to each well in order:
-
Test compound dilution or DMSO vehicle control.
-
Recombinant kinase enzyme diluted in assay buffer.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction. [16]
-
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the specific substrate and ATP. The final reaction volume is typically small (e.g., 5-20 µL).
-
Incubation: Cover the plate and incubate at room temperature for a defined period (e.g., 60 minutes). [21]
-
Detection: Stop the kinase reaction and initiate the detection signal by adding the detection reagent as per the manufacturer's instructions. For an ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal. [25]
-
Signal Measurement: After a final incubation period (10-30 minutes), measure the signal (luminescence or fluorescence) using a compatible plate reader. [21]
-
Data Analysis: The signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. [21]
References
- 1. CAS 13526-66-4: this compound [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. hopkinsmedicine.org [hopkinsmedicine.org]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. ClinPGx [clinpgx.org]
Characterization of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine Reaction Products: A Comparative Guide to HPLC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The functionalization of this scaffold, often starting from versatile building blocks like 3-bromo-6-chloroimidazo[1,2-b]pyridazine, generates a wide array of novel molecules. Rigorous characterization of the resulting reaction products is paramount for ensuring their identity, purity, and suitability for further studies. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a cornerstone technique for this purpose. This guide provides a comprehensive comparison of HPLC-MS with other analytical methods for the characterization of this compound reaction products, supported by experimental data and detailed protocols.
Performance Comparison: HPLC-MS vs. Alternative Techniques
The selection of an analytical technique for reaction product characterization depends on the specific information required, such as purity, molecular weight, and structural confirmation. While several methods can provide valuable data, HPLC-MS offers a unique combination of separation and identification capabilities.
| Analytical Technique | Information Provided | Advantages | Limitations |
| HPLC-MS | Retention Time (tR), Mass-to-charge ratio (m/z), Purity (%) | High sensitivity and selectivity; provides molecular weight information; suitable for complex mixtures; allows for quantification. | Destructive technique; ionization efficiency can vary between compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information (¹H, ¹³C chemical shifts, coupling constants) | Non-destructive; provides unambiguous structure elucidation. | Lower sensitivity compared to MS; requires larger sample amounts; complex spectra for mixtures. |
| Thin Layer Chromatography (TLC) | Retention factor (Rf) | Simple, rapid, and cost-effective for reaction monitoring. | Low resolution and sensitivity; not suitable for quantification; limited identification capabilities. |
| Melting Point (mp) | Physical property for crystalline solids | Quick and easy assessment of purity for known compounds. | Not applicable to non-crystalline materials; impurities can depress and broaden the melting range. |
| Elemental Analysis | Elemental composition (%C, H, N, etc.) | Confirms the elemental formula of a pure compound. | Requires a highly pure sample; does not provide structural information. |
Experimental Data: Characterization of a this compound Derivative
To illustrate the application of various characterization techniques, consider the synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, a derivative of the parent compound.
Table 1: Characterization Data for 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [1]
| Parameter | Value |
| Melting Point (mp) | 253 °C |
| HPLC Retention Time (tR) | 0.90 min |
| LC/MS (ESI+) m/z | [M+H]⁺ 353.13/355.10 |
| HRMS (+ESI) [M+H]⁺ | Calculated: 353.0106, Found: 353.0105 |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.48 (d, J = 9.6 Hz, 1H), 7.88 (d, J = 9.6 Hz, 1H), 7.79–7.70 (m, 3H), 7.64–7.56 (m, 2H), and 5.23 (s, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 149.4, 138.5, 138.0, 137.1, 134.3, 132.3, 129.4 (2C), 128.8, 128.0 (2C), 125.4, and 55.9 |
This comprehensive dataset, combining physical properties with spectroscopic and spectrometric data, provides a high degree of confidence in the identity and purity of the synthesized compound.
Experimental Protocols
HPLC-MS Analysis of Imidazo[1,2-b]pyridazine Derivatives
This protocol is adapted from a method used for the purity determination of a related imidazo[1,2-b]pyridazine derivative.[1]
Instrumentation:
-
LC System: Thermo Scientific Accela High Speed LC System®
-
Mass Spectrometer: Thermo MSQ Plus® single quadrupole mass spectrometer
-
Column: Thermo Hypersil Gold® C18, 50 × 2.1 mm, 1.9 µm particle size
-
Injection Volume: 1 µL
Mobile Phase and Gradient:
-
Solvent A: Water
-
Solvent B: Methanol
-
Gradient Program:
-
t = 0 min: 50% B
-
0 < t < 4 min: Linear gradient to 95% B
-
4 < t < 6 min: Hold at 95% B
-
6 < t < 7 min: Linear gradient to 50% B
-
7 < t < 8 min: Hold at 50% B
-
-
Flow Rate: As optimized for the specific system and separation.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-1000 (or as appropriate for the expected products)
-
Capillary Voltage, Cone Voltage, etc.: Optimized for the specific analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance NEO 400MHz NanoBay spectrometer
-
Solvent: DMSO-d₆
-
Reference: DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated solvent.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the characterization of reaction products using HPLC-MS.
Caption: Workflow for HPLC-MS characterization of reaction products.
Conclusion
HPLC-MS stands out as a powerful and versatile technique for the characterization of this compound reaction products. Its ability to provide simultaneous information on purity, molecular weight, and retention time makes it an indispensable tool in the drug discovery and development pipeline. While other techniques like NMR are essential for definitive structure elucidation, HPLC-MS offers a rapid and sensitive method for routine analysis and quality control of newly synthesized compounds. The combination of these analytical methods provides a robust framework for the comprehensive characterization of this important class of heterocyclic compounds.
References
Unveiling the Selectivity of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine-Derived Kinase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors derived from the 3-Bromo-6-chloroimidazo[1,2-b]pyridazine scaffold. Summarized quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways offer a comprehensive resource for evaluating the therapeutic potential and off-target effects of this promising class of compounds.
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders. However, a critical aspect of drug development is understanding the selectivity of these inhibitors to minimize off-target effects and potential toxicity. This guide synthesizes available data on the cross-reactivity of kinase inhibitors derived from this compound, providing a comparative analysis of their performance against a panel of kinases.
Comparative Analysis of Kinase Inhibitor Cross-Reactivity
The following table summarizes the inhibitory activity (IC50 in nM) of representative compounds derived from the this compound scaffold against a panel of kinases. This data, extracted from various studies, allows for a direct comparison of the potency and selectivity of these inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Other Notable Off-Target Kinases (IC50 in nM) | Reference |
| Compound 20a | DYRK1A | 50 | CLK1 (82), CLK4 (44), PfCLK1 (32) | [1] |
| K00135 | PIM1 | - (Highly Selective) | Cdc-like kinase 1 ( एकमात्र क्रॉस-रिएक्टिविटी) | [2] |
| SGI-1776 | PIM1 | 7 | PIM2 (363), PIM3 (69), Flt-3 (44), Haspin (34) | [3][4] |
| Compound 26 | TAK1 | 55 | - (Data not available) | [5][6] |
Experimental Protocols
A clear understanding of the experimental conditions is crucial for interpreting the cross-reactivity data. Below are detailed methodologies for the key kinase inhibition assays cited in this guide.
General Kinase Inhibition Assay (Radiometric)
This protocol is a generalized representation of a radiometric kinase assay often used for determining IC50 values.
Objective: To measure the enzymatic activity of a specific kinase in the presence of an inhibitor by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.
Materials:
-
Kinase of interest (e.g., DYRK1A, PIM1, TAK1)
-
Specific peptide substrate for the kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Inhibitor compound (dissolved in DMSO)
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
A reaction mixture is prepared containing the kinase, its specific substrate, and the kinase reaction buffer.
-
The inhibitor compound, at various concentrations, is added to the reaction mixture. A control with DMSO alone is also prepared.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, typically by spotting the reaction mixture onto phosphocellulose paper. The substrate, now potentially radiolabeled, binds to the paper while the unused [γ-³³P]ATP does not.
-
The phosphocellulose paper is washed multiple times with a wash buffer to remove any unbound [γ-³³P]ATP.
-
The amount of radioactivity incorporated into the substrate on the paper is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the DMSO control.
-
The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
The therapeutic potential of these kinase inhibitors is intrinsically linked to the signaling pathways in which their targets operate. Below are simplified diagrams of key signaling pathways for the kinases discussed.
DYRK1A Signaling
DYRK1A is a dual-specificity kinase involved in a variety of cellular processes, including neuronal development and cell proliferation. Its dysregulation is associated with Down syndrome and certain cancers.
PIM1 Signaling
PIM1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. It is frequently overexpressed in various cancers, making it an attractive therapeutic target.
TAK1 Signaling
TAK1 (TGF-β-activated kinase 1) is a key mediator of inflammatory and stress responses. It is activated by various stimuli, including cytokines and pathogen-associated molecular patterns, and regulates downstream signaling pathways such as NF-κB and MAPKs.
This guide provides a foundational overview of the cross-reactivity of kinase inhibitors derived from this compound. Further in-depth studies and broader kinase screening panels will be essential to fully elucidate the selectivity profiles of these promising therapeutic candidates.
References
- 1. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and disposal procedures for 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS No. 13526-66-4). This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, thereby minimizing environmental impact and maintaining a secure laboratory environment.
I. Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Therefore, all personnel handling this compound must adhere to the following personal protective equipment (PPE) and handling guidelines:
| Personal Protective Equipment (PPE) & Handling | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
| Handling | Avoid generating dust. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is critical and must be carried out in accordance with institutional and local regulations for hazardous waste. As a halogenated heterocyclic compound, it requires specific disposal methods.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, must be treated as hazardous waste.
-
This waste must be segregated as halogenated organic waste . Do not mix with non-halogenated waste streams.
Step 2: Waste Collection and Storage
-
Collect solid waste in a clearly labeled, sealable, and chemically compatible container. The container should be marked with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard symbols (e.g., irritant).
-
For solutions, use a labeled, sealed, and compatible liquid waste container.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
The primary method for the disposal of halogenated organic compounds is incineration at a licensed facility equipped to handle such waste.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-6-chloroimidazo[1,2-b]pyridazine. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks and promoting a secure laboratory environment.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | GHS Hazard Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Occupational exposure limit values are not available for this substance.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
-
Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.
-
Skin Protection:
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with laboratory practices.
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or increased risk of exposure, a chemical-resistant apron is recommended.
-
-
Respiratory Protection: Work in a well-ventilated area, preferably a certified chemical fume hood. If engineering controls are insufficient or for emergency situations, use a NIOSH-approved respirator with an appropriate cartridge.
Experimental Protocol: Safe Handling Procedure
Adherence to a strict protocol is crucial for the safe handling of this compound.
1. Preparation and Planning:
- Review the Safety Data Sheet (SDS) for this compound and all other reagents to be used.
- Ensure the work area, specifically the chemical fume hood, is clean, uncluttered, and functioning correctly.
- Assemble all necessary glassware and equipment.
- Prepare designated and clearly labeled waste containers for halogenated organic waste.
- Have spill cleanup materials readily accessible.
2. Donning PPE:
- Put on all required PPE as specified in the section above, including a lab coat, safety goggles, and appropriate gloves.
3. Reagent Handling and Reaction Setup:
- Conduct all work inside a certified chemical fume hood.
- Carefully measure and transfer the solid this compound to the reaction vessel, avoiding the generation of dust.
- Perform all subsequent additions of reagents and manipulations within the fume hood.
- Ensure all joints of the reaction apparatus are secure.
4. Reaction Monitoring and Workup:
- Monitor the reaction from outside the fume hood sash.
- Upon completion, safely quench the reaction using appropriate and established procedures for the specific chemical transformation.
- Perform all extractions, purifications, and product isolations within the fume hood.
5. Cleanup and Doffing PPE:
- Decontaminate all glassware and the work surface.
- Properly remove PPE, avoiding contact with the outer surfaces of the gloves.
- Wash hands thoroughly with soap and water after the procedure is complete.
First Aid Measures
In case of exposure, follow these first aid measures immediately:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth. Immediately call a poison center or doctor.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.
-
Liquid Waste: All waste containing this compound should be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste.[4]
-
Solid Waste: Contaminated lab supplies such as gloves, filter paper, and paper towels must be collected in a designated solid hazardous waste container.[1]
-
General Guidelines:
-
Never dispose of this compound down the drain.[2]
-
Waste containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area.
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Visual Workflow and Emergency Response Diagrams
The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response to a chemical spill.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Response Plan for a Chemical Spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
